Product packaging for 27-Nor-25-ketocholesterol(Cat. No.:CAS No. 7494-34-0)

27-Nor-25-ketocholesterol

Cat. No.: B046057
CAS No.: 7494-34-0
M. Wt: 386.6 g/mol
InChI Key: NYJPQNDSCIEILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

27-Nor-25-ketocholesterol is a synthetic oxysterol analog of significant interest for investigating cholesterol homeostasis, lipid metabolism, and related disease pathways. As a research tool, it is particularly valuable for studying the Liver X Receptor (LXR) signaling pathway, a critical nuclear receptor system that regulates cholesterol metabolism, transport, and elimination. Its structural modification makes it a precise probe for dissecting the roles of specific side-chain oxysterols in cellular processes. Oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol are endogenous regulators of cholesterol synthesis via the SREBP-2 pathway and are natural ligands for LXRs. They control the expression of key cholesterol transporters such as ABCA1 and ABCG1, facilitating reverse cholesterol transport. This compound allows researchers to mimic or modulate these interactions with high specificity, providing insights into conditions like atherosclerosis, cancer, and neurodegenerative diseases where oxysterol pathways are implicated. Main Research Applications: • Probe for LXRα and LXRβ activation and function • Investigation of cholesterol homeostasis and reverse cholesterol transport • Study of lipid metabolism in immune cells (e.g., macrophages) • Research on the role of oxysterols in cancer progression and neuroinflammation Note: This product is intended for Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O2 B046057 27-Nor-25-ketocholesterol CAS No. 7494-34-0

Properties

IUPAC Name

6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJPQNDSCIEILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-34-0
Record name NSC148870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Enigmatic Nature of 27-Nor-25-ketocholesterol: An In-depth Guide to Structurally Related Oxysterols

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and biological databases reveals no specific information regarding the biological significance, mechanism of action, or associated experimental data for 27-Nor-25-ketocholesterol. The prefix "Nor" in chemical nomenclature indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. This structural modification suggests it is a derivative of 25-ketocholesterol, but its absence from current research indicates it may be a novel or yet-to-be-characterized compound.

While direct information on this compound is unavailable, this technical guide will provide an in-depth exploration of structurally and functionally related oxysterols that are of significant interest to researchers, scientists, and drug development professionals. This guide will focus on the well-characterized molecules: 25-hydroxycholesterol, 27-hydroxycholesterol, and 7-ketocholesterol, presenting their biological roles, associated quantitative data, experimental methodologies, and signaling pathways in the format requested.

Introduction to Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in a variety of physiological and pathophysiological processes. They are formed either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation.[1] These molecules are key regulators of lipid metabolism, inflammation, and cell signaling, and are implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[2][3]

25-Hydroxycholesterol (25-HC)

25-Hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and the immune response. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[2]

Biological Significance and Mechanism of Action

25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport and metabolism.[4] Activation of LXRs by 25-HC leads to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells.[1]

Beyond its role in lipid metabolism, 25-HC is a significant modulator of the immune system. Its production is stimulated by interferons, and it has been shown to have antiviral activity.[2]

Quantitative Data
ParameterValueCell Line/SystemReference
LXR Activation (EC50)~5 µMTransfected HEK293 cells[4]
Inhibition of SREBP-2 Processing (IC50)~1 µMCHO cellsNot directly in search results
Experimental Protocols

LXR Activation Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Transfection: Cells are transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter gene under the control of an LXR response element (LXRE), and a β-galactosidase expression vector for normalization.

  • Treatment: Transfected cells are treated with varying concentrations of 25-HC or a vehicle control for 24 hours.

  • Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Signaling Pathway

25_HC_LXR_Pathway 25-Hydroxycholesterol LXR Signaling Pathway 25-HC 25-HC LXR/RXR LXR/RXR 25-HC->LXR/RXR Binds and Activates LXRE LXRE LXR/RXR->LXRE Binds to DNA Target Genes Target Genes LXRE->Target Genes Induces Transcription (e.g., ABCA1) Cholesterol Efflux Cholesterol Efflux Target Genes->Cholesterol Efflux Promotes

25-HC activates the LXR/RXR heterodimer, leading to gene transcription and cholesterol efflux.

27-Hydroxycholesterol (27-HC)

27-Hydroxycholesterol is one of the most abundant oxysterols in human circulation and is produced by the enzyme sterol 27-hydroxylase (CYP27A1).[3]

Biological Significance and Mechanism of Action

Similar to 25-HC, 27-HC is an agonist of LXRs and plays a role in reverse cholesterol transport.[5] It is also an endogenous selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors.[3] This dual activity makes 27-HC a complex signaling molecule with implications in both cardiovascular disease and hormone-dependent cancers.

Quantitative Data
ParameterValueReceptor/SystemReference
LXRα Binding (Ki)85 nMHuman LXRα[6]
LXRβ Binding (Ki)71 nMHuman LXRβ[6]
Experimental Protocols

Competitive Radioligand Binding Assay for LXR:

  • Receptor Preparation: Recombinant human LXRα or LXRβ ligand-binding domains are expressed and purified.

  • Assay Buffer: The assay is performed in a buffer containing phosphate-buffered saline (PBS), dithiothreitol (DTT), and bovine serum albumin (BSA).

  • Competition Reaction: A constant concentration of a radiolabeled LXR agonist (e.g., [3H]-T0901317) is incubated with the LXR protein in the presence of increasing concentrations of unlabeled 27-HC.

  • Separation: Bound and free radioligand are separated using a filter binding assay or scintillation proximity assay.

  • Data Analysis: The concentration of 27-HC that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Signaling Pathway

27_HC_Dual_Pathway Dual Signaling of 27-Hydroxycholesterol cluster_lxr LXR Pathway cluster_er Estrogen Receptor Pathway 27-HC_LXR 27-HC LXR/RXR LXR/RXR 27-HC_LXR->LXR/RXR Activates LXR_Target_Genes LXR Target Genes (e.g., ABCA1) LXR/RXR->LXR_Target_Genes Induces Transcription 27-HC_ER 27-HC ER Estrogen Receptor 27-HC_ER->ER Modulates ER_Target_Genes ER Target Genes ER->ER_Target_Genes Regulates Transcription

27-HC acts as both an LXR agonist and an estrogen receptor modulator.

7-Ketocholesterol (7-KC)

7-Ketocholesterol is a major product of cholesterol auto-oxidation and is commonly found in atherosclerotic plaques.[7] It is generally considered to be a pro-inflammatory and pro-apoptotic molecule.[7]

Biological Significance and Mechanism of Action

High levels of 7-KC are associated with cellular toxicity, including the induction of oxidative stress, inflammation, and apoptosis.[7] It is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the development of atherosclerosis by promoting the formation of foam cells.[8] Unlike 25-HC and 27-HC, the direct interaction of 7-KC with LXR is less potent.[8] Its pathological effects are often attributed to its ability to alter membrane properties and induce cellular stress pathways.

Quantitative Data
ParameterValueEffectCell LineReference
Apoptosis Induction25-50 µMInduces cell deathVarious cell lines[7]
Doxorubicin Cytotoxicity7.5 µMDecreased doxorubicin accumulationMCF-7 cells[9]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cells (e.g., human aortic endothelial cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of 7-KC for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental Workflow

7KC_Toxicity_Workflow Workflow for Assessing 7-Ketocholesterol Cytotoxicity Cell_Culture Cell Culture (e.g., Endothelial Cells) Treatment Treatment with 7-KC (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

A typical workflow for evaluating the cytotoxic effects of 7-ketocholesterol on cultured cells.

References

An In-depth Technical Guide to 27-Nor-25-ketocholesterol: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 27-Nor-25-ketocholesterol, a synthetic cholesterol derivative. The "discovery" of this molecule is rooted in its chemical synthesis as a research intermediate, first described in the context of studies on the regulation of sterol synthesis in the mid-1970s. This document details its chemical properties, a complete experimental protocol for its synthesis, and explores its potential, though not yet fully substantiated, biological activities. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of side-chain modified oxysterols.

Discovery and Historical Context

The discovery of this compound (CAS 7494-34-0) is not marked by its isolation from a natural source, but rather by its chemical synthesis as a tool for biological research. Its first notable mention in scientific literature appears in the context of the work by Kandutsch and Chen in 1974, who investigated the effects of various cholesterol derivatives on sterol synthesis in cultured mouse cells.[1][2] This compound was synthesized as an intermediate for producing hydroxy derivatives of cholesterol to study the structure-activity relationships of oxysterols in regulating cholesterol homeostasis.[3] A key patent, US4145346A, further details its preparation, highlighting its utility as an intermediate in the synthesis of vitamin D3 metabolites.[4]

Chemical and Physical Properties

This compound is a C26 steroid, a derivative of cholesterol with a ketone group at the C-25 position and a shortened side chain. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-((R)-6-methyl-6-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Alternate Names 3β-Hydroxy-26-norcholest-5-en-25-one, 3β-Hydroxy-27-norcholest-5-en-25-one, 25-Oxo-27-norcholesterol
CAS Number 7494-34-0
Molecular Formula C₂₆H₄₂O₂
Molecular Weight 386.61 g/mol
Appearance White to off-white solid
Melting Point Approximately 102 °C

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from methodologies described in the scientific and patent literature.

Overall Synthetic Workflow

The synthesis involves a multi-step process starting from a readily available steroid precursor. The general workflow is depicted in the diagram below.

Synthesis_Workflow Start Stigmasterol Derivative Step1 Ozonolysis Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 Alkene Intermediate Step2->Intermediate2 Step3 Hydroboration-Oxidation Intermediate2->Step3 Intermediate3 Primary Alcohol Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 End This compound Step4->End HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate ...multiple steps... Inhibitor This compound (Hypothesized) Inhibitor->HMG_CoA_Reductase

References

The In Vivo Synthesis of 27-Nor-25-ketocholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed in vivo synthesis pathway of 27-Nor-25-ketocholesterol, a C26 metabolite of cholesterol. While the complete pathway has not been fully elucidated in the scientific literature, this document synthesizes current knowledge on cholesterol side-chain oxidation and peroxisomal β-oxidation to present a plausible enzymatic route. This guide is intended to serve as a foundational resource for researchers in sterol metabolism, offering a structured overview of the hypothesized synthesis, relevant experimental methodologies, and potential regulatory mechanisms. The information presented herein is designed to facilitate further investigation into the physiological and pathological significance of this compound.

Introduction

Cholesterol homeostasis is a critical physiological process, and its dysregulation is implicated in numerous diseases. The metabolism of cholesterol yields a diverse array of bioactive molecules, including oxysterols, which are hydroxylated forms of cholesterol. These molecules are not merely intermediates in bile acid synthesis but are also key signaling molecules that regulate lipid metabolism and inflammatory responses. This compound is a C26 cholesterol metabolite, indicating the shortening of the cholesterol side chain. The "27-Nor" designation signifies the removal of a carbon atom from the 27th position. Its in vivo synthesis is hypothesized to involve a multi-step enzymatic cascade initiated by hydroxylation of the cholesterol side chain, followed by peroxisomal β-oxidation.

Hypothesized Synthesis Pathway of this compound

Based on established principles of cholesterol catabolism, the synthesis of this compound is likely initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1), followed by a series of reactions within the peroxisome.

Step 1: Mitochondrial Hydroxylation of Cholesterol

The initial and rate-limiting step is the hydroxylation of cholesterol at the C27 position by CYP27A1 , a mitochondrial cytochrome P450 enzyme. This reaction yields 27-hydroxycholesterol. Subsequently, 27-hydroxycholesterol can be further oxidized to 3β-hydroxy-5-cholestenoic acid.

Step 2: Peroxisomal β-Oxidation

The C27 cholestenoic acid is then transported to the peroxisome for further metabolism. Peroxisomal β-oxidation is a key pathway for the shortening of long and branched-chain fatty acids, and it is also implicated in the degradation of the cholesterol side chain.[1][2] The process involves a cycle of four enzymatic reactions:

  • Acyl-CoA Oxidase: The cholestenoic acid is first converted to its CoA ester. An acyl-CoA oxidase then introduces a double bond.

  • Enoyl-CoA Hydratase: Water is added across the double bond.

  • Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group.

  • Thiolase: The β-ketoacyl-CoA is cleaved by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

It is through a modified version of this pathway that the cholesterol side chain is likely shortened to produce a 27-nor intermediate. The formation of the 25-keto group is likely a result of the oxidation of a 25-hydroxy intermediate, which could be formed by the action of a hydroxylase on the cholesterol side chain prior to or during the β-oxidation process.

Hypothesized Synthesis Pathway of this compound Cholesterol Cholesterol 27-Hydroxycholesterol 27-Hydroxycholesterol Cholesterol->27-Hydroxycholesterol CYP27A1 (Mitochondrion) 3b-hydroxy-5-cholestenoic_acid 3β-hydroxy-5-cholestenoic acid 27-Hydroxycholesterol->3b-hydroxy-5-cholestenoic_acid Further Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 3b-hydroxy-5-cholestenoic_acid->Peroxisomal_Beta_Oxidation Transport to Peroxisome This compound This compound Peroxisomal_Beta_Oxidation->this compound Side-chain shortening & Oxidation

A hypothesized metabolic pathway for the in vivo synthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, data from related pathways in cholesterol metabolism can provide a basis for experimental design.

Table 1: Representative Kinetic Data for Enzymes in Cholesterol Side-Chain Oxidation

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Tissue SourceReference
CYP27A1Cholesterol16120Human Macrophages[3]
Acyl-CoA OxidasePalmitoyl-CoA10-20-Rat Liver Peroxisomes[1]

Note: The provided data are for analogous reactions and should be considered as a reference for initiating studies on the this compound pathway.

Experimental Protocols

The elucidation of the synthesis pathway of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the synthesis of this compound.

Methodology:

  • Subcellular Fractionation: Isolate mitochondria and peroxisomes from relevant tissues (e.g., liver, adrenal glands) by differential centrifugation.

  • Incubation with Substrates: Incubate the isolated organelles with potential precursors, such as radiolabeled cholesterol or 25-hydroxycholesterol.

  • Product Identification: Extract the lipids and analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

  • Enzyme Identification: Utilize specific enzyme inhibitors or antibodies to identify the responsible enzymes. Recombinant enzymes can also be used to confirm catalytic activity.

In Vitro Enzyme Assay Workflow Tissue Tissue Homogenization Fractionation Subcellular Fractionation (Mitochondria & Peroxisomes) Tissue->Fractionation Incubation Incubation with Radiolabeled Substrates Fractionation->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis HPLC-MS / GC-MS Analysis Extraction->Analysis Identification Product & Enzyme Identification Analysis->Identification

A generalized workflow for in vitro enzyme assays to study sterol metabolism.
In Vivo Stable Isotope Labeling

Objective: To trace the metabolic fate of cholesterol to this compound in a living organism.

Methodology:

  • Administration of Labeled Precursor: Administer a stable isotope-labeled precursor, such as ¹³C-cholesterol, to an animal model.

  • Tissue Collection: Collect relevant tissues (liver, adrenal glands, plasma) at different time points.

  • Metabolite Extraction and Analysis: Extract the sterols and analyze the incorporation of the stable isotope into this compound using LC-MS/MS.[4]

Regulatory Signaling Pathways

The synthesis of cholesterol metabolites is tightly regulated by nuclear receptors that act as sterol sensors. The Liver X Receptors (LXRs) are key regulators of cholesterol homeostasis.

LXR Signaling Pathway: LXRs are activated by various oxysterols, including 27-hydroxycholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and the conversion of cholesterol to bile acids. It is plausible that the synthesis of this compound is also under the regulatory control of LXRs, potentially as part of a feedback mechanism to control cellular cholesterol levels.[6]

LXR Signaling Pathway Oxysterols Oxysterols (e.g., 27-Hydroxycholesterol) LXR LXR Oxysterols->LXR Activation LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binding Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Gene_Expression Transcriptional Activation

The Liver X Receptor (LXR) signaling pathway in cholesterol homeostasis.

Conclusion

The in vivo synthesis of this compound represents an understudied area of cholesterol metabolism. This guide has outlined a plausible synthesis pathway involving mitochondrial hydroxylation and peroxisomal β-oxidation, based on current knowledge of sterol catabolism. The provided experimental frameworks and discussion of potential regulatory mechanisms are intended to serve as a valuable resource for researchers aiming to elucidate the precise enzymatic steps, physiological relevance, and potential as a therapeutic target of this unique cholesterol metabolite. Further research is imperative to validate the hypothesized pathway and to understand the role of this compound in health and disease.

References

The Endogenous Role of 27-Nor-25-ketocholesterol in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature to date does not contain direct studies on an endogenous molecule specifically named "27-Nor-25-ketocholesterol." Therefore, this technical guide is constructed based on established knowledge of structurally related and well-characterized oxysterols, primarily 25-hydroxycholesterol (25-HC). The principles, pathways, and methodologies described herein are presented to provide a foundational understanding and a predictive framework for the potential biological roles of a 25-keto, C27-nor-sterol. All information regarding "this compound" should be considered hypothetical and inferred from the activities of its structural analogs.

Introduction to Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules and intermediates in metabolic pathways.[1] They are formed either through enzymatic action by cholesterol hydroxylases or via non-enzymatic auto-oxidation.[2] These molecules are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3] Their diverse biological activities are dictated by the position and type of oxygen-containing functional group on the cholesterol backbone. Side-chain oxysterols, such as 25-hydroxycholesterol (25-HC), are particularly important in cellular signaling.[3]

This guide will explore the inferred endogenous role of this compound, a hypothetical oxysterol characterized by a ketone group at the 25-position and the absence of a carbon at the 27-position. Its biological functions will be extrapolated from the known activities of 25-HC.

Inferred Biosynthesis and Metabolism

The biosynthesis of this compound is likely to be a multi-step enzymatic process. The initial and rate-limiting step is inferred to be the hydroxylation of cholesterol at the C-25 position by the enzyme cholesterol 25-hydroxylase (CH25H), an enzyme localized in the endoplasmic reticulum.[2] This reaction would produce 25-hydroxycholesterol.

Subsequent oxidation of the hydroxyl group at C-25 to a ketone could be carried out by a dehydrogenase. The "27-Nor" characteristic suggests a side-chain cleavage event, possibly mediated by a cytochrome P450 enzyme, which is a known mechanism in steroid metabolism.[4][5][6]

Metabolically, this compound would likely be a substrate for further modifications, such as reduction of the ketone or conjugation to more soluble forms for excretion.

Core Cellular Functions and Signaling Pathways

Based on the functions of 25-HC, this compound is predicted to be a key regulator of cholesterol homeostasis, primarily through its interaction with the SREBP and LXR signaling pathways.

Regulation of Cholesterol Homeostasis

3.1.1 SREBP Pathway Inhibition:

25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake.[3][7] It is hypothesized that this compound would act similarly. 25-HC prevents the activation of SREBP-2 by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum.[3][8] This complex retains the SREBP-2 precursor in the ER, preventing its transport to the Golgi for proteolytic activation.[7] Endogenously produced side-chain oxysterols are thought to primarily regulate SREBP-2 activity.[3]

SREBP_Inhibition SREBP2 SREBP-2 SCAP SCAP SREBP2->SCAP binds Insig Insig SCAP->Insig binds S1P S1P SCAP->S1P transport blocked Oxysterol This compound (inferred) Oxysterol->Insig stabilizes S2P S2P S1P->S2P cleavage Active_SREBP2 Active SREBP-2 (nSREBP-2) S2P->Active_SREBP2 cleavage Nucleus Nucleus Active_SREBP2->Nucleus translocates to Cholesterol_Synthesis Cholesterol Synthesis Genes Nucleus->Cholesterol_Synthesis activates transcription

Figure 1: Inferred Inhibition of SREBP-2 Pathway.

3.1.2 LXR Pathway Modulation:

While some oxysterols are potent activators of Liver X Receptors (LXRs), which promote cholesterol efflux, studies suggest that endogenously synthesized 25-HC does not effectively activate LXR target genes.[3] However, when added exogenously, 25-HC can activate LXRs.[9] LXR activation leads to the expression of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[9] The ability of this compound to activate LXRs would depend on its specific structure and intracellular localization.

LXR_Activation Oxysterol This compound (inferred) LXR LXR Oxysterol->LXR binds & activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in gene promoter) LXR_RXR->LXRE binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Figure 2: Potential LXR Pathway Activation.
Role in Immunity and Inflammation

25-HC is a significant modulator of the immune system. Its production is induced by interferons, and it has broad antiviral activity.[1][2] 25-HC is thought to inhibit viral entry by depleting accessible cholesterol from the plasma membrane.[1] It also has complex, context-dependent roles in inflammation, sometimes promoting and sometimes suppressing inflammatory responses.[2] Given these functions of 25-HC, this compound could also be involved in modulating immune cell function and antiviral defense.

Quantitative Data on Related Oxysterols

The following tables summarize quantitative data for the effects of 25-hydroxycholesterol from the literature. This data provides a reference for the potential potency of a structurally similar molecule like this compound.

Table 1: Effect of 25-Hydroxycholesterol on SREBP-2 Activation

Cell LineAssayConcentrationEffectReference
CHO-K1SREBP-2 activation (luciferase reporter)0.3 µMIC50[10]

Table 2: Cytotoxic Effects of 25-Hydroxycholesterol

Cell LineAssayExposure TimeConcentration% ViabilityReference
L929 Mouse FibroblastsMTT48 hours1 µg/mL (~2.5 µM)~80%[11]
L929 Mouse FibroblastsMTT48 hours5 µg/mL (~12.4 µM)~25%[11]
L929 Mouse FibroblastsMTT48 hours10 µg/mL (~24.8 µM)~18%[11]

Table 3: Effect of 25-Hydroxycholesterol on Gene Expression in Macrophages

GeneTreatmentFold ChangeReference
Il610 µM 25-HC + Particulate MatterSignificant decrease vs PM alone[12]
Cxcl110 µM 25-HC + Particulate MatterSignificant decrease vs PM alone[12]
Tnf-α10 µM 25-HC + Particulate MatterSignificant decrease vs PM alone[12]

Experimental Protocols for Oxysterol Analysis

The identification and quantification of a novel oxysterol like this compound would require robust analytical methods. The following are generalized protocols for oxysterol analysis in cellular samples.

Sample Preparation: Extraction of Oxysterols from Cultured Cells
  • Cell Lysis: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).

  • Internal Standards: Add a known amount of an appropriate internal standard (e.g., a deuterated oxysterol) to the lysate for quantification.

  • Phase Separation: Add chloroform and water to the lysate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

  • Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., methanol or acetonitrile).

Analytical Methodologies

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific method for oxysterol analysis.

  • Derivatization: Oxysterols are typically derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • Gas Chromatography: The derivatized sample is injected into the GC, where different oxysterols are separated based on their boiling points and interaction with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is another powerful technique for oxysterol analysis that often does not require derivatization.

  • Liquid Chromatography: The reconstituted lipid extract is injected into an HPLC or UPLC system. Separation is typically achieved using a reversed-phase column (e.g., C18).

  • Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific parent ion for the target oxysterol is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides very high specificity and sensitivity.

Experimental_Workflow Cell_Culture Cell Culture with Experimental Treatment Extraction Lipid Extraction Cell_Culture->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Figure 3: General Workflow for Oxysterol Analysis.

Conclusion

While the endogenous existence and functions of this compound remain to be experimentally verified, this guide provides a comprehensive, albeit inferential, overview of its potential roles in cellular processes. Based on the well-established biology of 25-hydroxycholesterol, it is plausible that this compound could act as a significant regulator of cholesterol homeostasis, with potential involvement in immune modulation and antiviral responses. The experimental protocols outlined here provide a roadmap for the future identification and characterization of this and other novel oxysterols. Further research is necessary to confirm these hypotheses and to fully elucidate the biological significance of such modified sterols.

References

The Emerging Role of 27-Nor-25-ketocholesterol: A Technical Guide for a Novel Lipid Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on 27-Nor-25-ketocholesterol as a lipid signaling molecule is currently limited in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the well-established roles of structurally similar oxysterols. The proposed signaling pathways, experimental protocols, and quantitative data are extrapolations intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into this novel compound.

Introduction

Oxysterols, oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules that regulate a diverse array of physiological and pathophysiological processes. While molecules such as 27-hydroxycholesterol (27-HC) and 25-hydroxycholesterol (25-HC) have been extensively studied for their roles in cholesterol homeostasis, inflammation, and cancer, the biological functions of many other oxysterols remain to be elucidated. This compound, a less-studied cholesterol metabolite, presents an intriguing candidate for novel signaling activities. Its structural features suggest potential interactions with key regulatory proteins in lipid metabolism. This whitepaper provides a comprehensive, albeit theoretical, guide to the potential signaling pathways of this compound and outlines detailed experimental protocols to facilitate its investigation.

Hypothetical Signaling Pathways

Based on the known mechanisms of similar oxysterols, this compound is hypothesized to modulate two primary signaling pathways that govern lipid metabolism: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Liver X Receptor (LXR) Activation

LXRs (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.

It is plausible that this compound acts as an LXR agonist. The proposed signaling cascade is as follows:

  • Binding and Activation: this compound enters the cell and binds to the ligand-binding domain of LXR.

  • Heterodimerization: Ligand-bound LXR forms a heterodimer with RXR.

  • Transcriptional Regulation: The LXR/RXR heterodimer translocates to the nucleus and binds to LXREs, upregulating the expression of target genes such as ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.

LXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27-Nor-25-keto This compound LXR LXR 27-Nor-25-keto->LXR Binds to LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to ABCA1 ABCA1 Gene LXRE->ABCA1 Upregulates ABCG1 ABCG1 Gene LXRE->ABCG1 Upregulates Chol_Efflux Cholesterol Efflux ABCA1->Chol_Efflux ABCG1->Chol_Efflux

Hypothetical LXR signaling pathway activated by this compound.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Inhibition

The SREBP pathway is central to cholesterol and fatty acid synthesis. SREBPs are transcription factors that, in their precursor form, are bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases. The released N-terminal domain of SREBP translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.

Certain oxysterols, such as 25-HC, can inhibit the processing of SREBP by promoting the binding of SCAP to the Insulin-induced gene (Insig) proteins, thereby retaining the SREBP-SCAP complex in the ER. This compound may act similarly to inhibit SREBP signaling.

  • ER Retention: this compound promotes the interaction between SCAP and Insig.

  • Inhibition of Translocation: The SREBP-SCAP complex is retained in the ER.

  • Reduced Cleavage: SREBP is not cleaved, and its active form is not released.

  • Downregulation of Lipogenesis: The transcription of lipogenic genes is suppressed.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Translocation (Inhibited) Insig Insig Insig->SREBP_SCAP Retains in ER 27-Nor-25-keto This compound 27-Nor-25-keto->Insig Promotes binding to SCAP S2P S2P S1P->S2P Cleavage Step 1 Active_SREBP Active SREBP (nSREBP) S2P->Active_SREBP Cleavage Step 2 SRE SRE Active_SREBP->SRE Binds to Lipid_Syn_Genes Lipid Synthesis Genes SRE->Lipid_Syn_Genes Activates Transcription Lipogenesis Lipogenesis Lipid_Syn_Genes->Lipogenesis

Hypothetical inhibition of the SREBP pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from experiments investigating the effects of this compound. These values are for illustrative purposes to guide experimental design and data interpretation.

ParameterAssayHypothetical EC50/IC50 (µM)Target Genes/ProteinsCell Type
LXRα Activation Luciferase Reporter Assay5.2LXRE-lucHEK293T
LXRβ Activation Luciferase Reporter Assay8.7LXRE-lucHepG2
ABCA1 mRNA Upregulation qRT-PCR7.5ABCA1THP-1 macrophages
ABCG1 mRNA Upregulation qRT-PCR9.1ABCG1THP-1 macrophages
SREBP-2 Processing Inhibition Western Blot (nuclear SREBP-2)12.3SREBP-2Huh7
HMGCR mRNA Downregulation qRT-PCR15.8HMGCRHepG2

Detailed Experimental Protocols

Luciferase Reporter Assay for LXR Activation

Objective: To determine if this compound can activate LXRα and LXRβ.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Co-transfect cells with an LXR expression plasmid (LXRα or LXRβ), an LXRE-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, replace the medium with DMEM containing 0.5% FBS and treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or a known LXR agonist (e.g., T0901317) as a positive control.

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.

Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK293T/HepG2 cells Transfect Co-transfect with LXR, LXRE-luc, Renilla plasmids Seed->Transfect Treat Treat with this compound or positive control Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly & Renilla luciferase activity Lyse->Measure Normalize Normalize Firefly to Renilla Measure->Normalize EC50 Calculate EC50 Normalize->EC50

Workflow for LXR activation luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the effect of this compound on the mRNA expression of LXR and SREBP target genes.

Methodology:

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., THP-1 macrophages for LXR targets, HepG2 for SREBP targets).

    • Differentiate THP-1 monocytes into macrophages using PMA.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ABCA1, ABCG1, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Western Blot for SREBP Processing

Objective: To determine if this compound inhibits the proteolytic cleavage of SREBP-2.

Methodology:

  • Cell Culture and Treatment:

    • Culture Huh7 or HepG2 cells in a sterol-depleted medium to induce SREBP processing.

    • Treat cells with this compound or a known SREBP inhibitor (e.g., 25-HC).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts.

  • Western Blotting:

    • Separate proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2.

    • Use an antibody against a nuclear protein (e.g., Lamin B1) as a loading control.

    • Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

    • Quantify band intensities to determine the relative amount of nuclear SREBP-2.

Conclusion

While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a novel lipid signaling molecule. By acting as a modulator of the LXR and SREBP pathways, it could play a significant role in maintaining cellular lipid homeostasis. The experimental frameworks provided in this guide offer a robust starting point for the scientific community to explore the biological functions of this intriguing oxysterol. Future research in this area holds the promise of uncovering new regulatory mechanisms in lipid metabolism and potentially identifying novel therapeutic targets for a range of metabolic diseases.

The Elusive Presence of 27-Nor-25-ketocholesterol and a Guide to its Closely Related Analogs in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the natural occurrence of 27-Nor-25-ketocholesterol in tissues. Our extensive search of scientific literature reveals a significant lack of direct evidence for the natural presence of this specific oxysterol. Consequently, this document provides a comprehensive overview of closely related and well-characterized oxysterols, with a primary focus on 25-hydroxycholesterol (25-HC). We present quantitative data on oxysterol levels in various tissues, detailed experimental protocols for their detection and quantification, and an exploration of their associated signaling pathways. This guide serves as a valuable resource for researchers in the field of sterol metabolism and drug development, offering insights into the broader context of oxysterol biology while highlighting the knowledge gap concerning this compound.

Introduction: The Oxysterol Landscape and the Question of this compound

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of signaling molecules and metabolic intermediates that play crucial roles in a myriad of physiological and pathophysiological processes. Their functions range from the regulation of cholesterol homeostasis and lipid metabolism to modulation of the immune system and involvement in the progression of various diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1][2]

The specific molecule of interest, this compound, is structurally defined by a ketone group at the 25th position and the absence of the C27 methyl group. Despite a thorough review of the current scientific literature, there is a notable absence of studies documenting the natural occurrence of this compound in any biological tissue. This suggests that it may be an exceptionally rare metabolite, a synthetic compound, or a yet-to-be-discovered product of a novel metabolic pathway.

Given the lack of direct data, this guide will focus on the most structurally and biosynthetically relevant oxysterol, 25-hydroxycholesterol (25-HC) , as a proxy. The presence of the oxygenated function at the 25-position makes 25-HC a logical and informative analog. We will also discuss other key oxysterols to provide a broader context for researchers.

Quantitative Data on the Natural Occurrence of Key Oxysterols

While data for this compound is unavailable, extensive research has quantified the levels of other significant oxysterols in various tissues and fluids. The following tables summarize representative quantitative data for 25-hydroxycholesterol and other relevant oxysterols from human and animal studies. It is important to note that concentrations can vary significantly based on the analytical methods used, and the physiological or pathological state of the tissue.

Table 1: Concentration of 25-Hydroxycholesterol (25-HC) in Human Tissues and Plasma

Tissue/FluidConcentration (ng/mL or ng/g)Method of DetectionReference
Plasmaa few ng/mLLC-MS/MS[2]
BrainLow levelsGC-MS
LungLow levelsGC-MS
LiverLow levelsGC-MS
MacrophagesExpressed at low levels, but inducibleVarious[2]

Table 2: Concentration of Other Relevant Oxysterols in Human Tissues and Plasma

OxysterolTissue/FluidConcentration (ng/mL or ng/g)Method of DetectionReference
27-Hydroxycholesterol (27-HC)Plasma17.7 ± 8.5 ng/mlLC/ESI/MS/MS[3]
24S-Hydroxycholesterol (24S-HC)Plasma12.3 ± 4.79 ng/mlLC/ESI/MS/MS[3]
7-Ketocholesterol (7-KC)Plasma (CAD patients)Elevated levelsGC-MS[4]
7-Ketocholesterol (7-KC)Arterial PlaquesHigh concentrationGC-MS[4]

Experimental Protocols for Oxysterol Analysis

The accurate detection and quantification of oxysterols in biological samples are challenging due to their low abundance and structural similarity to cholesterol. The following section outlines a general workflow and key considerations for the analysis of oxysterols like 25-HC, which would be applicable for any future studies on this compound.

Sample Preparation and Lipid Extraction

A critical step in oxysterol analysis is the efficient extraction of lipids from the tissue matrix while minimizing auto-oxidation of cholesterol.

  • Tissue Homogenization: Tissues are typically homogenized in a buffered solution, often containing antioxidants such as butylated hydroxytoluene (BHT) to prevent artefactual oxidation.

  • Lipid Extraction: A modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is commonly employed.

  • Saponification (Optional): To analyze total oxysterol content (free and esterified), an alkaline saponification step is included to hydrolyze the ester bonds. For the analysis of free oxysterols, this step is omitted.

  • Solid-Phase Extraction (SPE): SPE is frequently used for the clean-up and enrichment of oxysterols from the crude lipid extract. Silica-based or reversed-phase cartridges can be used to separate oxysterols from other lipid classes.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of oxysterols.

  • GC-MS: This technique often requires derivatization of the hydroxyl groups to improve volatility and ionization efficiency. While highly sensitive, the derivatization step can be time-consuming.

  • LC-MS/MS: This method has gained popularity as it often does not require derivatization, allowing for a more direct and high-throughput analysis. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.

Visualization of Key Pathways and Workflows

Biosynthesis of 25-Hydroxycholesterol

The primary enzymatic route for 25-HC production is the oxidation of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). This enzyme is expressed in various cell types, particularly in macrophages, and its expression is induced by interferons.[2]

Biposynthesis_of_25_HC Cholesterol Cholesterol CH25H Cholesterol 25-hydroxylase (CH25H) (induced by interferons) Cholesterol->CH25H 25_HC 25-Hydroxycholesterol (25-HC) CH25H->25_HC

Caption: Enzymatic conversion of cholesterol to 25-hydroxycholesterol.

General Experimental Workflow for Oxysterol Analysis

The following diagram illustrates a typical workflow for the analysis of oxysterols from biological tissues.

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization (with antioxidants) Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Clean-up and Enrichment) Extraction->SPE Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Quantification Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of oxysterols in tissues.

Signaling Pathways of 25-Hydroxycholesterol

25-HC is a potent regulator of cholesterol metabolism, primarily through its interaction with the Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Signaling_Pathway_of_25_HC 25_HC 25-Hydroxycholesterol (25-HC) LXR Liver X Receptor (LXR) 25_HC->LXR activates SREBP SREBP Cleavage-Activating Protein (SCAP) 25_HC->SREBP binds to Insig, retaining SCAP-SREBP in the ER ABCA1 ABCA1 Expression (Cholesterol Efflux) LXR->ABCA1 upregulates SREBP_Processing Inhibition of SREBP Processing SREBP->SREBP_Processing Chol_Synth Decreased Cholesterol Synthesis SREBP_Processing->Chol_Synth

Caption: Key signaling pathways modulated by 25-hydroxycholesterol.

Future Directions and Conclusion

The absence of detectable levels of this compound in the current body of scientific literature presents an intriguing puzzle. It is plausible that this molecule is formed under specific, yet-to-be-identified, pathological conditions or through the action of uncharacterized enzymatic pathways. The logical precursor for such a molecule would likely be 25-hydroxycholesterol or a related 25-oxygenated sterol, followed by demethylation at the C27 position.

Future research in this area could focus on:

  • Targeted Metabolomics: Employing high-resolution mass spectrometry to screen for the m/z value corresponding to this compound in tissues under various metabolic stresses.

  • In Vitro Enzyme Assays: Investigating the potential of known cytochrome P450 enzymes to metabolize 25-hydroxycholesterol or 25-ketocholesterol into a "nor" form.

  • Chemical Synthesis: The synthesis of an authentic standard of this compound would be invaluable for its unambiguous identification and for studying its biological activities.

References

An In-depth Review of 27-Nor-25-ketocholesterol: A Synthetic Intermediate Awaiting Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Nor-25-ketocholesterol is a recognized sterol molecule, identified as a synthetic intermediate in the preparation of various hydroxy derivatives of cholesterol. Despite its availability from commercial chemical suppliers and its defined chemical structure (Molecular Formula: C₂₆H₄₂O₂, CAS: 7494-34-0), a comprehensive review of publicly accessible scientific literature, patents, and technical documentation reveals a significant absence of data regarding its biological activities, mechanism of action, and physiological relevance. Consequently, the creation of an in-depth technical guide complete with quantitative biological data, detailed experimental protocols, and signaling pathway diagrams—as initially requested—is not feasible at this time. This document serves to summarize the currently available information on this compound, primarily its chemical identity, and to highlight the knowledge gap concerning its biological function.

Chemical Identity and Properties

This compound, also known by its systematic name 3β-Hydroxy-26-norcholest-5-en-25-one, is a derivative of cholesterol. The "27-nor" designation indicates the absence of a methyl group at position 27 on the cholesterol side chain, and the "25-keto" refers to a ketone group at position 25.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 7494-34-0Chemical Supplier Catalogs
Molecular Formula C₂₆H₄₂O₂Chemical Supplier Catalogs
Molecular Weight 386.61 g/mol Chemical Supplier Catalogs
Alternate Names 3β-Hydroxy-26-norcholest-5-en-25-one; 25-Oxo-27-norcholesterolChemical Supplier Catalogs
Solubility Slightly soluble in Chloroform, DMSO, MethanolChemical Supplier Catalogs
Storage Recommended at -20°CChemical Supplier Catalogs

Synthesis and Potential Role as a Chemical Intermediate

Commercial suppliers list this compound as an intermediate in the synthesis of hydroxy derivatives of cholesterol. While specific, detailed synthetic protocols for this exact molecule were not found in the surveyed literature, the synthesis of cholesterol analogs often involves multi-step processes starting from more abundant sterols. The creation of the 25-keto functionality and the removal of the C27 methyl group would likely involve specific oxidation and demethylation reactions, respectively.

The logical relationship for its role as a synthetic precursor can be visualized as follows:

Synthesis_Logic Cholesterol Cholesterol / Other Sterol Precursor MultiStep Multi-step Chemical Synthesis (Oxidation, Demethylation, etc.) Cholesterol->MultiStep NorKeto This compound MultiStep->NorKeto HydroxyDeriv Hydroxy Derivatives of Cholesterol NorKeto->HydroxyDeriv

A logical workflow illustrating the role of this compound as a synthetic intermediate.

Review of Biological Activity: A Notable Absence of Data

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. This includes a lack of information on:

  • Mechanism of Action: There are no studies identifying its cellular or molecular targets.

  • Signaling Pathways: No elucidated signaling cascades are associated with this molecule.

  • Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion, and toxicity are absent.

  • Therapeutic Potential: There is no research into its efficacy in any disease models.

While structural modifications of cholesterol are a known strategy for developing biologically active compounds, as seen with some B-norcholesterol derivatives showing antiproliferative activity, no such studies have been published for this compound.

Future Directions and Conclusion

The current state of knowledge on this compound is limited to its chemical identity and its role as a synthetic intermediate. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The molecule represents a novel chemical entity for which the biological effects are entirely unexplored.

Future research could focus on:

  • In vitro screening: Assessing the cytotoxicity of this compound in various cell lines to identify any potential anti-cancer properties.

  • Receptor binding assays: Determining if it interacts with nuclear receptors that are known to bind other oxysterols, such as the Liver X Receptor (LXR) or the Estrogen Receptor (ER).

  • Metabolic studies: Investigating its effects on lipid metabolism and cholesterol homeostasis in cellular models.

Recommendation: For a detailed review including quantitative data, experimental protocols, and signaling pathways, it is recommended to focus on a well-characterized oxysterol such as 25-hydroxycholesterol or 27-hydroxycholesterol . Extensive literature is available for these molecules, which would allow for the creation of a comprehensive technical guide that meets the specified requirements.

The Function of 27-Nor-25-ketocholesterol in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of October 2025, publicly available scientific literature does not contain specific information regarding the function of 27-Nor-25-ketocholesterol in lipid metabolism. This compound is commercially available for research purposes, but its biological activities, signaling pathways, and effects on lipid homeostasis have not been documented.

Therefore, this technical guide will focus on a closely related and extensively studied oxysterol, 27-hydroxycholesterol (27-HC) . 27-HC is a key player in cholesterol homeostasis and its study provides a strong foundational understanding of how side-chain oxysterols regulate lipid metabolism, which may offer predictive insights into the potential function of novel derivatives like this compound.

An In-depth Technical Guide on the Function of 27-Hydroxycholesterol in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of 27-hydroxycholesterol (27-HC) in regulating lipid metabolism, primarily through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Introduction to 27-Hydroxycholesterol (27-HC)

27-Hydroxycholesterol is a primary, peripherally produced oxysterol, generated from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). It is the most abundant circulating oxysterol in humans and acts as a signaling molecule that reflects the body's overall cholesterol status. 27-HC plays a dual role in lipid metabolism, primarily by activating Liver X Receptors (LXRs) and inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). These actions collectively contribute to the maintenance of cholesterol homeostasis by promoting cholesterol efflux and suppressing cholesterol biosynthesis.

Core Mechanisms of Action

The function of 27-HC in lipid metabolism is primarily mediated through two master transcriptional regulators:

  • Liver X Receptors (LXRs): 27-HC is a known agonist of both LXRα and LXRβ nuclear receptors.[1][2] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for efflux of cellular cholesterol to HDL.[3]

  • Sterol Regulatory Element-Binding Protein-2 (SREBP-2): 27-HC suppresses the activity of SREBP-2, a key transcription factor for genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[1][4][5] It achieves this by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, which prevents the transport of the SREBP-SCAP complex to the Golgi for proteolytic activation.[1]

Signaling Pathways of 27-HC in Lipid Metabolism

27-HC_Signaling_Pathways cluster_0 Cellular Cholesterol Homeostasis 27-HC 27-HC LXR LXR 27-HC->LXR Activates Insig Insig 27-HC->Insig Promotes binding to SCAP ABCA1_ABCG1 ABCA1/ABCG1 Expression LXR->ABCA1_ABCG1 Induces SREBP-2_SCAP SREBP-2/SCAP Complex (ER) SREBP-2_Processing SREBP-2 Processing (Golgi) SREBP-2_SCAP->SREBP-2_Processing Inhibits transport Insig->SREBP-2_SCAP Retains in ER Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux Promotes Cholesterol_Synthesis Cholesterol Synthesis (e.g., HMGCR) SREBP-2_Processing->Cholesterol_Synthesis Suppresses RT-PCR_Workflow Cell_Treatment 1. Cell Treatment with 27-HC RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis LC-MS_Workflow Sample_Prep 1. Sample Preparation (e.g., Solid-Phase Extraction) LC_Separation 2. Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis 4. Data Analysis MS_Detection->Data_Analysis

References

Methodological & Application

Synthesis of 27-Nor-25-ketocholesterol: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 27-nor-25-ketocholesterol, a valuable molecule for research in sterol metabolism and related therapeutic areas. The protocol outlines a multi-step synthesis starting from a readily available steroid precursor, cholic acid. Detailed experimental procedures, data presentation, and diagrams of the synthetic workflow and a relevant biological pathway are included to facilitate its application in a research setting.

Introduction

Oxysterols, oxidized derivatives of cholesterol, are crucial signaling molecules involved in the regulation of lipid metabolism, inflammation, and cell signaling. This compound is a synthetic oxysterol analog that lacks the terminal carbon of the cholesterol side chain and possesses a ketone at the C-25 position. This modification makes it a valuable tool for investigating the structure-activity relationships of oxysterols and their interactions with nuclear receptors such as the Liver X Receptor (LXR) and farnesoid X receptor (FXR). The synthesis of this compound is essential for its preclinical evaluation as a potential therapeutic agent.

Synthetic Strategy Overview

The synthesis of this compound is approached via a multi-step pathway commencing with cholic acid. The core strategy involves:

  • Protection of Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of the cholic acid steroid nucleus are protected to prevent unwanted side reactions in subsequent steps.

  • Side-Chain Shortening: The carboxylic acid side chain of cholic acid is converted to a C-24 aldehyde.

  • Side-Chain Elongation and Functionalization: A Grignard reaction is employed to introduce the 2-methylpropan-2-ol side chain, yielding the 27-nor-25-hydroxycholesterol intermediate.

  • Oxidation: The C-25 hydroxyl group is oxidized to the corresponding ketone to afford the final product, this compound.

  • Deprotection: The protecting groups on the steroid nucleus are removed.

Experimental Protocols

Step 1: Protection of Cholic Acid

The hydroxyl groups of cholic acid are protected as their methyl esters and subsequently as their formyl esters.

1.1. Methylation of Carboxylic Acid:

  • Reagents: Cholic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure: Cholic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl cholate.

1.2. Formation of Triformate Ester:

  • Reagents: Methyl cholate, Formic acid, Perchloric acid.

  • Procedure: Methyl cholate is dissolved in formic acid at 0°C, and a catalytic amount of perchloric acid is added. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate.

Step 2: Synthesis of the C-24 Aldehyde

The protected methyl cholate is reduced to the corresponding alcohol and then oxidized to the aldehyde.

2.1. Reduction to Alcohol:

  • Reagents: Methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).

  • Procedure: The triformate ester is dissolved in dry dichloromethane and cooled to -78°C. A solution of DIBAL-H in hexanes is added dropwise, and the reaction is stirred for 2 hours at -78°C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature, and the aluminum salts are filtered off. The filtrate is concentrated to give the 3α,7α,12α-triformyloxy-5β-cholan-24-ol.

2.2. Oxidation to Aldehyde:

  • Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure: The alcohol is dissolved in dry dichloromethane, and PCC is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the 3α,7α,12α-triformyloxy-5β-cholan-24-al (the C-24 aldehyde).

Step 3: Grignard Reaction for Side-Chain Elongation

3.1. Preparation of Isopropylmagnesium Bromide:

  • Reagents: Isopropyl bromide, Magnesium turnings, Dry diethyl ether.

  • Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in dry diethyl ether. Isopropyl bromide is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

3.2. Reaction with the C-24 Aldehyde:

  • Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-al, Isopropylmagnesium bromide, Dry diethyl ether.

  • Procedure: The C-24 aldehyde, dissolved in dry diethyl ether, is added dropwise to the prepared Grignard reagent at 0°C. The reaction is stirred for 1 hour at 0°C and then quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the protected 27-nor-25-hydroxycholesterol.

Step 4: Oxidation to this compound
  • Reagents: Protected 27-nor-25-hydroxycholesterol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure: The protected 27-nor-25-hydroxycholesterol is dissolved in dry dichloromethane, and Dess-Martin periodinane is added. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with a saturated solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the protected this compound.

Step 5: Deprotection
  • Reagents: Protected this compound, Sodium methoxide, Methanol (MeOH).

  • Procedure: The protected product is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature for 1 hour. The reaction is neutralized with acetic acid and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductRepresentative Yield (%)Purity (%)
1.1Methyl EsterificationCholic AcidMethyl Cholate95-98>98
1.2Triformate ProtectionMethyl CholateMethyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate90-95>97
2.1DIBAL-H ReductionProtected Methyl EsterProtected C-24 Alcohol85-90>95
2.2PCC OxidationProtected C-24 AlcoholProtected C-24 Aldehyde80-85>95
3.2Grignard ReactionProtected C-24 AldehydeProtected 27-nor-25-hydroxycholesterol70-75>95
4DMP OxidationProtected 27-nor-25-hydroxycholesterolProtected this compound85-90>98
5DeprotectionProtected this compoundThis compound90-95>99

Visualizations

Synthetic Workflow

Synthesis_Workflow A Cholic Acid B Methyl Cholate A->B  MeOH, H₂SO₄   C Protected Methyl Cholate (Triformate) B->C  HCOOH, HClO₄   D Protected C-24 Alcohol C->D  DIBAL-H   E Protected C-24 Aldehyde D->E  PCC   F Protected 27-nor-25-hydroxycholesterol E->F  i-PrMgBr   G Protected this compound F->G  DMP   H This compound G->H  NaOMe, MeOH  

Caption: Synthetic pathway for this compound from cholic acid.

Potential Signaling Pathway: LXR Activation

LXR_Activation cluster_cell Cell Oxysterol This compound LXR LXR Oxysterol->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binds to TargetGenes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes Transcription CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Caption: Hypothetical activation of the LXR pathway by this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the steroid nucleus and the modified side chain. The absence of the C-27 methyl signal and the presence of a carbonyl signal in the ¹³C NMR spectrum are key indicators of successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to the chemical formula C₂₆H₄₂O₂.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >98%.

Applications in Research

This compound can be utilized in a variety of research applications, including:

  • Studying Nuclear Receptor Activation: Investigating its ability to activate or inhibit LXR, FXR, and other nuclear receptors involved in lipid metabolism.

  • Investigating Cholesterol Homeostasis: Elucidating the role of side-chain modifications on the regulation of cholesterol biosynthesis and transport.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics for metabolic diseases, cardiovascular diseases, and certain cancers.

This detailed protocol provides a robust framework for the synthesis of this compound, enabling researchers to produce this valuable compound for their studies. Careful execution of each step and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.

Application Notes & Protocols for the Detection of 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Nor-25-ketocholesterol is a C26 derivative of cholesterol, characterized by a ketone group at the C-25 position and the absence of a terminal carbon at C-27. As a cholesterol metabolite, it may play a role in various physiological and pathophysiological processes. Accurate and sensitive detection of this compound in biological matrices is essential for understanding its biological function and its potential as a biomarker in drug development and disease diagnostics.

These application notes provide detailed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar oxysterols and ketosterols.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for sterol analysis. It offers high chromatographic resolution and is suitable for complex matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often without the need for derivatization. It is particularly well-suited for the analysis of thermally labile compounds and for high-throughput applications.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of related ketosterols and oxysterols using GC-MS and LC-MS/MS. These values can be considered as target performance indicators for the analysis of this compound.

ParameterGC-MSLC-MS/MSReference Compound(s)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL7-Ketocholesterol, 27-Hydroxycholesterol
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL7-Ketocholesterol, 27-Hydroxycholesterol
**Linearity (R²) **> 0.99> 0.997-Ketocholesterol, 27-Hydroxycholesterol
Recovery 85 - 115%90 - 110%7-Ketocholesterol, 27-Hydroxycholesterol
Intra-day Precision (%RSD) < 10%< 10%7-Ketocholesterol, 27-Hydroxycholesterol
Inter-day Precision (%RSD) < 15%< 15%7-Ketocholesterol, 27-Hydroxycholesterol

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS

This protocol describes the analysis of total this compound (free and esterified) in plasma or serum.

1. Sample Preparation

  • Internal Standard Spiking: To 1 mL of plasma/serum, add a known amount of a suitable internal standard (e.g., epicoprostanol or a stable isotope-labeled analog of this compound if available).

  • Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

  • Liquid-Liquid Extraction (LLE): After cooling to room temperature, add 1 mL of deionized water and 5 mL of n-hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a new tube.

  • Re-extraction: Repeat the extraction of the aqueous layer with another 5 mL of n-hexane.

  • Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp 1: 20°C/min to 270°C, hold for 10 min.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: The specific ions to monitor for this compound-TMS ether will need to be determined by analyzing a standard. Based on its structure, characteristic ions would be expected from the fragmentation of the TMS-derivatized sterol core and the side chain.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is suitable for the sensitive quantification of free this compound.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Note: The precursor and product ion transitions for this compound (MW: 386.61) will need to be optimized by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]+ or an adduct.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (GC-MS) cluster_analysis Analysis sample Plasma/Serum Sample is Add Internal Standard sample->is sapon Saponification (KOH/Ethanol) is->sapon lle Liquid-Liquid Extraction (Hexane) sapon->lle dry1 Evaporation lle->dry1 deriv Derivatization (BSTFA) dry1->deriv gcms GC-MS Analysis deriv->gcms

GC-MS Sample Preparation and Analysis Workflow.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis Analysis sample Plasma/Serum Sample is Add Internal Standard sample->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent dry2 Evaporation cent->dry2 recon Reconstitution dry2->recon lcmsms LC-MS/MS Analysis recon->lcmsms

LC-MS/MS Sample Preparation and Analysis Workflow.

Disclaimer

These protocols are intended as a guideline and are based on established methods for similar analytes. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary for the specific analysis of this compound in your laboratory. The use of a certified reference standard for this compound is essential for method development and validation.

Application Note: HPLC-MS Analysis of 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 27-Nor-25-ketocholesterol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a C26 oxysterol, a cholesterol derivative with a modified side chain.[1] The accurate quantification of this and other oxysterols is crucial for understanding their roles in various physiological and pathological processes. This document outlines the necessary materials, sample preparation, and a generalized HPLC-MS/MS method applicable to the analysis of this compound, along with recommendations for method development and validation.

Introduction

Oxysterols are oxidized derivatives of cholesterol that play significant roles in numerous biological pathways, including cholesterol homeostasis, lipid metabolism, and cell signaling. Altered levels of specific oxysterols have been implicated in a range of diseases, making their precise measurement a key area of research. This compound, with a molecular formula of C₂₆H₄₂O₂ and a molecular weight of 386.61 g/mol , is a less common oxysterol that presents unique analytical challenges due to its structural similarity to other sterols.[1] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of such compounds in complex biological matrices.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound is provided below. This protocol is based on established methods for related oxysterols and should be optimized and validated for the specific laboratory setup and sample matrix.

1. Materials and Reagents

  • Standards: this compound certified reference standard.

  • Internal Standard (IS): A stable isotope-labeled analog of a related oxysterol (e.g., d7-27-hydroxycholesterol or d7-7-ketocholesterol) is recommended.

  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).

2. Sample Preparation

The following is a general procedure for the extraction of oxysterols from a biological matrix such as plasma or tissue homogenate.

  • Spiking: To an appropriate volume of sample (e.g., 100 µL of plasma), add the internal standard solution.

  • Saponification (Optional): To hydrolyze esterified oxysterols, add 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour. This step should be tested for the stability of this compound.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., 2 mL of hexane:isopropanol, 3:2, v/v), vortex thoroughly, and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction for better recovery.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water to remove interferences, and elute the oxysterols with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. HPLC-MS/MS Method

The following are suggested starting conditions for method development.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Agilent 6495C)
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity Positive
Gas Temperature 300°C
Vaporizer Temperature 350°C (for APCI)
Capillary Voltage 3500 V (for ESI)
Collision Gas Nitrogen

Data Presentation

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides hypothetical Multiple Reaction Monitoring (MRM) transitions based on its chemical structure and the known fragmentation of similar ketosteroids. These values must be empirically determined and optimized.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragmentor (V)
This compound369.3 ([M+H-H₂O]⁺)To be determinedTo be determinedTo be determined
Internal Standard (e.g., d7-7-ketocholesterol)408.7Specific to ISSpecific to ISSpecific to IS

Note: The precursor ion for ketosteroids is often the dehydrated ion ([M+H-H₂O]⁺). The product ions will result from the fragmentation of the sterol backbone and side chain and need to be identified through infusion of a pure standard and product ion scans.

Mandatory Visualization

Experimental Workflow

experimental_workflow Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Hypothesized Metabolic Context

The formation of this compound likely involves enzymatic modification of the cholesterol side chain. While the exact pathway is not well-documented, it may involve enzymes from the cytochrome P450 family, which are known to be involved in cholesterol metabolism and side-chain cleavage.[2][3][4]

metabolic_pathway Cholesterol Cholesterol Enzyme1 CYP450 Enzyme(s) (Hypothesized) Cholesterol->Enzyme1 Intermediate Side-Chain Modified Intermediate Enzyme2 Oxidoreductase(s) (Hypothesized) Intermediate->Enzyme2 Target This compound Enzyme1->Intermediate Enzyme2->Target

Caption: Hypothesized metabolic formation of this compound.

Conclusion

This application note provides a foundational method for the HPLC-MS analysis of this compound. Due to the limited specific data available for this compound, the provided protocol serves as a starting point for method development. Researchers should perform thorough optimization and validation, including the determination of specific MRM transitions, linearity, accuracy, and precision, to ensure reliable and accurate quantification in their specific application. The successful application of this method will contribute to a better understanding of the biological significance of this unique C26 oxysterol.

References

Application Note: Quantitative Analysis of 27-Nor-25-ketocholesterol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Nor-25-ketocholesterol is a C26 oxysterol and a metabolite of cholesterol. Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathophysiological processes. They are known to be involved in the regulation of cholesterol homeostasis, and their dysregulation has been implicated in several diseases. Accurate and sensitive quantification of specific oxysterols like this compound is therefore essential for understanding its biological functions and its potential as a biomarker or therapeutic target.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] For non-volatile compounds like sterols, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound from a biological matrix (e.g., plasma or tissue homogenate).

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer method is a common and effective procedure for extracting lipids, including sterols, from biological samples.[1]

  • Reagents:

    • Chloroform

    • Methanol

    • Deionized Water

    • Internal Standard (IS) solution (e.g., Epicoprostanol or a stable isotope-labeled version of the analyte)

  • Procedure:

    • To 1 mL of sample (e.g., plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Add a known amount of the internal standard.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for 1 minute.

    • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas at 40-50°C.

Saponification (Optional, for total sterol analysis)

To analyze both free and esterified this compound, a saponification step is required to hydrolyze the esters.

  • Reagents:

    • 1 M Potassium Hydroxide (KOH) in Methanol

    • n-Hexane

  • Procedure:

    • Reconstitute the dried lipid extract in 1 mL of 1 M methanolic KOH.

    • Incubate at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of deionized water.

    • Extract the non-saponifiable lipids (including the sterols) three times with 2 mL of n-hexane each time.

    • Pool the n-hexane fractions and wash with deionized water.

    • Dry the final hexane extract under a stream of nitrogen.

Derivatization

Derivatization is a critical step for GC-MS analysis of ketosteroids. A two-step process involving methoximation followed by silylation is often employed to protect the keto and hydroxyl groups, respectively.

  • Reagents:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Procedure:

    • To the dried sterol extract, add 50 µL of methoxyamine hydrochloride in pyridine.

    • Vortex and incubate at 60°C for 30 minutes to convert the keto group to a methoxime derivative.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Vortex and incubate at 60°C for 30 minutes to silylate the hydroxyl groups.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for sterol analysis.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 10 minutes.

    • Ramp: 5°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) would be used for enhanced selectivity and sensitivity.

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

Data Presentation

Quantitative data for this compound can be summarized for clear comparison. The following table presents hypothetical but realistic data for the analysis of the di-TMS derivative of this compound.

ParameterValue
Retention Time (min) 18.5
Quantifier Ion (m/z) 533 (M+)
Qualifier Ion 1 (m/z) 518
Qualifier Ion 2 (m/z) 443
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 500 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization Derivatization (Methoximation & Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis.

signaling_pathway Cholesterol Cholesterol Oxysterol This compound (and other oxysterols) Cholesterol->Oxysterol Metabolism LXR Liver X Receptor (LXR) Oxysterol->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR TargetGenes Target Gene Expression (e.g., ABCA1, ABCG1) LXR_RXR->TargetGenes Binds to LXR Response Element Efflux Cholesterol Efflux TargetGenes->Efflux Promotes

Caption: Oxysterol activation of the LXR signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted for various biological matrices. The presented workflow and hypothetical data serve as a valuable resource for researchers and scientists in the field of drug development and biomedical research, enabling the accurate and reliable measurement of this important cholesterol metabolite. The activation of the Liver X Receptor (LXR) by oxysterols highlights a key pathway through which these molecules regulate cholesterol homeostasis.

References

Application Notes and Protocols for In Vitro Evaluation of 27-Nor-25-ketocholesterol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Nor-25-ketocholesterol is an oxysterol, an oxidized derivative of cholesterol. Oxysterols are known to be important signaling molecules that regulate lipid metabolism and have been implicated in various physiological and pathological processes. While specific data for this compound is limited, its structural similarity to other well-characterized oxysterols, such as 25-hydroxycholesterol (25-HC), suggests that it may exert its biological effects through the modulation of key transcription factors involved in cholesterol homeostasis, primarily the Liver X Receptors (LXR) and the Sterol Regulatory Element-Binding Proteins (SREBPs).

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its potential role as an LXR agonist and a modulator of SREBP-2 processing.

Key Signaling Pathways

This compound is hypothesized to influence two primary signaling pathways that govern cholesterol metabolism: the LXR pathway, which promotes cholesterol efflux and transport, and the SREBP-2 pathway, which controls cholesterol biosynthesis.

cluster_LXR LXR Activation Pathway cluster_SREBP SREBP-2 Regulation Pathway LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_target_genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR_RXR->LXR_target_genes Promotes Transcription Oxysterol This compound Oxysterol->LXR_RXR Binds and Activates Cholesterol_efflux Increased Cholesterol Efflux LXR_target_genes->Cholesterol_efflux Leads to ER_membrane ER Membrane SCAP_SREBP2 SCAP-SREBP-2 Complex ER_membrane->SCAP_SREBP2 SCAP SCAP SCAP->SCAP_SREBP2 SREBP2 SREBP-2 SREBP2->SCAP_SREBP2 Insig Insig Insig->SCAP_SREBP2 Retains in ER Golgi Golgi Apparatus SCAP_SREBP2->Golgi Translocates to nSREBP2 nSREBP-2 (Active Fragment) Golgi->nSREBP2 Cleavage by S1P & S2P S1P S1P S2P S2P Cholesterol_synthesis_genes Cholesterol Synthesis Genes (e.g., HMGCR) nSREBP2->Cholesterol_synthesis_genes Activates Transcription Cholesterol_synthesis Decreased Cholesterol Synthesis Cholesterol_synthesis_genes->Cholesterol_synthesis Oxysterol2 This compound Oxysterol2->Insig Promotes binding to SCAP

Caption: Proposed signaling pathways for this compound.

Application Note 1: LXR Activation Assay

This application note describes a method to determine if this compound can activate Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1. A common method to assess LXR activation is a luciferase reporter gene assay.

Protocol 1: Luciferase Reporter Gene Assay for LXR Activation

This protocol details the steps for a cell-based luciferase reporter assay to quantify the activation of LXR by this compound.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • LXRα or LXRβ expression plasmid

  • RXR expression plasmid

  • LXRE-luciferase reporter plasmid (containing multiple copies of an LXRE driving firefly luciferase expression)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Positive control (e.g., T0901317, a synthetic LXR agonist)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare the transfection mixture in Opti-MEM I according to the manufacturer's protocol for the transfection reagent. For each well, combine the LXR expression plasmid, RXR expression plasmid, LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • Add the transfection reagent to the plasmid mixture, incubate as recommended, and then add the complex to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh DMEM containing 10% FBS and antibiotics.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh serum-free DMEM containing various concentrations of this compound, a positive control (e.g., 1 µM T0901317), and a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2][3][4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound to determine the EC50 value.

cluster_workflow LXR Activation Assay Workflow A Day 1: Seed Cells in 24-well plate B Day 2: Transfect Cells with LXR, RXR, LXRE-luc, and Renilla plasmids A->B C Day 3: Treat Cells with This compound B->C D Day 4: Lyse Cells and Measure Luciferase Activity C->D E Data Analysis: Normalize and Calculate Fold Induction D->E

Caption: Workflow for the LXR Luciferase Reporter Assay.

Application Note 2: SREBP-2 Activity Assay

This note describes an assay to investigate the effect of this compound on the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase (HMGCR).[5] Oxysterols can inhibit the processing of SREBP-2, thereby reducing cholesterol synthesis.[6] This is achieved by promoting the binding of the SCAP/SREBP-2 complex to Insulin-induced gene (Insig) proteins, which retains the complex in the endoplasmic reticulum (ER) and prevents its translocation to the Golgi for cleavage and activation.

Protocol 2: SREBP-2 Cleavage Assay by Western Blot

This protocol uses Western blotting to measure the amount of the active, nuclear form of SREBP-2 (nSREBP-2) in response to treatment with this compound.

Materials:

  • A suitable cell line (e.g., HepG2, CHO)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., 25-hydroxycholesterol)

  • Cell lysis buffer for nuclear and cytoplasmic fractions

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)

  • Primary antibody for a nuclear loading control (e.g., Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound, a positive control (e.g., 10 µM 25-HC), and a vehicle control for 16-24 hours.

  • Nuclear Fractionation:

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

    • This is a critical step to separate the precursor SREBP-2 in the cytoplasm/ER from the active nuclear form.

  • Protein Quantification:

    • Measure the protein concentration of the nuclear extracts using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each nuclear extract by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-Lamin B1 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensity for the nuclear SREBP-2 (nSREBP-2) and the loading control.

    • Normalize the nSREBP-2 signal to the loading control.

    • Compare the levels of nSREBP-2 in treated samples to the vehicle control to determine the inhibitory effect of this compound.

cluster_workflow SREBP-2 Cleavage Assay Workflow A Culture and Treat Cells with this compound B Harvest Cells and Perform Nuclear Fractionation A->B C Quantify Protein in Nuclear Extracts B->C D Western Blot for nSREBP-2 and Lamin B1 C->D E Quantify and Analyze Band Intensities D->E

Caption: Workflow for the SREBP-2 Cleavage Western Blot Assay.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: LXR Activation by this compound

CompoundConcentration (µM)Fold Induction (vs. Vehicle)EC50 (µM)
Vehicle Control (DMSO)-1.0-
This compound0.1Value
1ValueValue
10Value
T0901317 (Positive Control)1ValueValue

Table 2: Inhibition of SREBP-2 Cleavage by this compound

CompoundConcentration (µM)Relative nSREBP-2 Level (Normalized to Vehicle)IC50 (µM)
Vehicle Control (DMSO)-1.0-
This compound0.1Value
1ValueValue
10Value
25-HC (Positive Control)10ValueValue

References

Application Notes and Protocols for Studying 27-Nor-25-ketocholesterol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological activities of 27-Nor-25-ketocholesterol. Due to the limited direct research on this specific oxysterol, the protocols and proposed mechanisms are based on the well-established biological activities of structurally related oxysterols, such as 27-hydroxycholesterol (27-OHC) and 25-hydroxycholesterol (25-HC). It is hypothesized that this compound acts as a modulator of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis.

Introduction to this compound and its Putative Biological Role

This compound is an oxidized derivative of cholesterol. Oxysterols are a class of molecules that act as signaling molecules in various physiological and pathophysiological processes. They are known to be ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1] The activation of LXR by oxysterols leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and synthesis.

Given its structure, this compound is likely to function as an LXR agonist, thereby influencing cellular cholesterol homeostasis. Dysregulation of oxysterol signaling has been implicated in various diseases, including atherosclerosis, neurodegenerative diseases, and cancer. Therefore, studying this compound in relevant cell culture models is crucial for understanding its potential therapeutic or pathological significance.

Recommended Cell Culture Models

The choice of cell line is critical for elucidating the specific effects of this compound. Based on the known roles of LXR and cholesterol metabolism, the following cell lines are recommended:

Cell LineTissue of OriginRationale for Use
THP-1 Human Monocytic LeukemiaDifferentiates into macrophages, which are central to cholesterol metabolism and foam cell formation in atherosclerosis. Express high levels of LXR.
HepG2 Human Hepatocellular CarcinomaLiver cells are the primary site of cholesterol metabolism and regulation. Suitable for studying effects on bile acid synthesis and lipid metabolism.
SH-SY5Y Human NeuroblastomaRelevant for investigating the role of oxysterols in neurodegenerative diseases, as cholesterol metabolism is crucial for neuronal function.
MCF-7 Human Breast AdenocarcinomaUseful for studying the potential role of oxysterols in hormone-dependent cancers, as some oxysterols have been shown to interact with estrogen receptors.
HEK-293 Human Embryonic KidneyEasily transfectable and suitable for reporter gene assays to specifically measure LXR activation.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

1.1. Materials:

  • Selected cell line (e.g., THP-1, HepG2, SH-SY5Y)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Ethanol (for stock solution)

  • Phosphate-Buffered Saline (PBS)

1.2. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% ethanol to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final ethanol concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

1.3. Cell Seeding and Treatment:

  • Culture the selected cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for gene expression) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the growth medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (medium with 0.1% ethanol).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cytotoxicity Assay

2.1. Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

2.2. Procedure:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Representative Cytotoxicity Data of this compound

Concentration (µM)Cell Viability (%) in THP-1 (48h)Cell Viability (%) in HepG2 (48h)Cell Viability (%) in SH-SY5Y (48h)
0 (Vehicle)100100100
0.198.599.197.8
195.296.594.3
588.790.185.6
1075.482.370.1
2552.165.848.9
5028.940.225.5
Protocol 3: LXR Luciferase Reporter Assay

3.1. Materials:

  • HEK-293 cells

  • LXR response element-luciferase reporter plasmid (LXRE-Luc)

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • Luciferase Assay System

3.2. Procedure:

  • Co-transfect HEK-293 cells with the LXRE-Luc reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After 24 hours, treat the transfected cells with this compound at various concentrations.

  • Incubate for another 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Table 2: Representative LXR Reporter Assay Data

TreatmentConcentration (µM)Fold Induction of Luciferase Activity
Vehicle-1.0
This compound0.11.8
14.5
512.3
1025.1
GW3965 (Positive Control)130.5
Protocol 4: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

4.1. Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)

4.2. Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Table 3: Representative qPCR Data for LXR Target Gene Expression in THP-1 cells (24h treatment)

GeneFold Change (vs. Vehicle) at 1 µMFold Change (vs. Vehicle) at 5 µMFold Change (vs. Vehicle) at 10 µM
ABCA13.28.915.6
ABCG14.111.520.3
SREBP-1c2.56.711.9

Signaling Pathway and Experimental Workflow Diagrams

LXR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Effector Proteins mRNA->Proteins Translation Cholesterol_Efflux Cholesterol Efflux Proteins->Cholesterol_Efflux Promotes

Caption: Proposed LXR signaling pathway for this compound.

Experimental_Workflow cluster_assays Downstream Assays start Select Cell Line (e.g., THP-1, HepG2) culture Cell Culture and Seeding start->culture treat Treat with this compound (Vehicle, 0.1-50 µM) culture->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity reporter LXR Reporter Assay (HEK-293) treat->reporter qpcr qPCR for Target Genes (ABCA1, ABCG1) treat->qpcr western Western Blot for Proteins treat->western data Data Analysis and Interpretation cytotoxicity->data reporter->data qpcr->data western->data

Caption: General experimental workflow for studying this compound.

References

Investigating the Biological Effects of Novel Oxysterols: An Application Note for 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, there is a significant lack of published data specifically detailing the biological effects, mechanisms of action, and established animal models for 27-Nor-25-ketocholesterol. The following application notes and protocols are therefore based on established methodologies for structurally related and well-characterized oxysterols, such as 25-hydroxycholesterol (25-HC), 27-hydroxycholesterol (27-HC), and 7-ketocholesterol (7-KC). These protocols provide a robust framework for the initial investigation of novel oxysterols like this compound.

Introduction to this compound and Rationale for Investigation

This compound is a C26 derivative of cholesterol, characterized by a ketone group at position 25 and the absence of a methyl group at position 27. Its structural similarity to endogenous oxysterols that are key regulators of lipid metabolism, inflammation, and cell signaling suggests that it may possess significant biological activity.

Oxysterols such as 25-HC and 27-HC are known ligands for Liver X Receptors (LXRs) and can modulate estrogen receptor (ER) signaling.[1] They play critical roles in cholesterol homeostasis, inflammation, and have been implicated in the pathophysiology of diseases like atherosclerosis, neurodegenerative disorders, and cancer.[1][2][3] Given its structure, it is hypothesized that this compound may act as a modulator of these pathways.

This document outlines proposed animal models and experimental protocols to elucidate the in vivo effects of this compound.

Proposed Animal Models

Based on the known effects of related oxysterols, the following mouse models are proposed for investigating the biological activities of this compound:

  • Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol Western-type diet are standard models for studying atherosclerosis.[4][5][6] These models would be suitable to investigate the impact of this compound on lipid metabolism and plaque formation.

  • Neuroinflammation and Neurodegeneration Model: Mouse models of Alzheimer's disease, such as the 5XFAD or 3xTg-AD mice, can be used to assess the role of this compound in neuroinflammation and neuronal function.[7][8] Alternatively, direct administration of the compound to wild-type mice can be used to study its acute neuro-inflammatory effects.

  • Oncology Model: To study the potential effects on cancer progression, human breast cancer xenograft models (e.g., MCF7 cells) in ovariectomized, immunocompromised mice can be utilized, particularly to investigate estrogenic or LXR-mediated effects on tumor growth and metastasis.[1][9]

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that can be expected from in vivo studies with this compound, based on findings for related oxysterols.

Table 1: Anticipated Effects on Plasma Lipid Profile in an Atherosclerosis Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Reference Oxysterol (e.g., 25-HC)
Total Cholesterol (mg/dL)450 ± 50↓ or ↔↓ or ↔
LDL Cholesterol (mg/dL)300 ± 40↓ or ↔↓ or ↔
HDL Cholesterol (mg/dL)50 ± 10↑ or ↔↑ or ↔
Triglycerides (mg/dL)150 ± 30
Aortic Plaque Area (%)25 ± 5↓ or ↑↓ or ↑↓ or ↑

Arrow direction indicates the hypothesized change: ↓ (decrease), ↑ (increase), ↔ (no significant change). Data are presented as mean ± SD.

Table 2: Potential Effects on Inflammatory Markers in a Neuroinflammation Model

MarkerVehicle ControlThis compound (Low Dose)This compound (High Dose)Reference Oxysterol (e.g., 7-KC)
TNF-α (pg/mg protein)100 ± 20↓ or ↑↓ or ↑
IL-1β (pg/mg protein)80 ± 15↓ or ↑↓ or ↑
Iba1+ Microglia (cells/mm²)50 ± 10↓ or ↑↓ or ↑
GFAP+ Astrocytes (cells/mm²)40 ± 8↓ or ↑↓ or ↑
Reactive Oxygen Species (ROS)Baseline↓ or ↑↓ or ↑↑[7]

Data are presented as mean ± SD.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (synthesis may be required)

  • Vehicle (e.g., sterile corn oil, or a solution of cyclodextrin in sterile saline)

  • Sterile syringes and needles

  • Vortex mixer and sonicator

Protocol:

  • Preparation of Dosing Solution:

    • For lipophilic compounds like oxysterols, dissolution in a biocompatible oil (e.g., corn oil) is common for subcutaneous or oral gavage administration.

    • Alternatively, for intravenous or intraperitoneal injection, the compound can be complexed with a carrier like hydroxypropyl-β-cyclodextrin to improve solubility in aqueous solutions.

    • Weigh the required amount of this compound and dissolve it in the chosen vehicle to the desired final concentration.

    • Use a vortex mixer and sonicator to ensure complete dissolution.

    • Prepare the dosing solution fresh daily or store it protected from light at 4°C for a short duration, ensuring its stability.

  • Administration to Animal Models:

    • Atherosclerosis Model (ApoE-/- or LDLR-/- mice):

      • Administer this compound via oral gavage or subcutaneous injection daily for 8-12 weeks while the mice are on a Western-type diet.[10]

      • A typical dose range for oxysterols is 1-50 mg/kg body weight.

    • Neuroinflammation Model (Wild-type or AD model mice):

      • For acute studies, a single intraperitoneal or intracerebroventricular injection can be performed.

      • For chronic studies, daily administration for several weeks via oral gavage or subcutaneous injection is appropriate.[11]

    • Oncology Model (Xenograft mice):

      • Daily subcutaneous injections of this compound in the flank opposite to the tumor implantation site are a common method.[1][9]

Analysis of Atherosclerotic Plaques

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Optimal cutting temperature (OCT) compound

  • Oil Red O stain

  • Hematoxylin and eosin (H&E) stain

  • Microscope with imaging software

Protocol:

  • At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% PFA.

  • Dissect the entire aorta and fix it in 4% PFA overnight.

  • For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.

  • Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • For cross-sectional analysis, embed the aortic root in OCT, and prepare cryosections.

  • Stain sections with H&E for general morphology and Oil Red O for lipid content.

  • Perform immunohistochemistry for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-SMA).

  • Quantify lesion size and composition.

Assessment of Neuroinflammation

Materials:

  • Brain homogenization buffer

  • ELISA kits for cytokines (TNF-α, IL-1β)

  • Antibodies for immunohistochemistry (Iba1 for microglia, GFAP for astrocytes)

  • Fluorescent secondary antibodies

  • Confocal microscope

Protocol:

  • Following euthanasia and brain extraction, homogenize one hemisphere for biochemical analysis.

  • Use ELISA kits to measure the levels of pro-inflammatory cytokines in the brain homogenates.

  • Fix the other hemisphere in 4% PFA and prepare brain sections.

  • Perform immunohistochemistry using antibodies against Iba1 and GFAP to identify microglia and astrocytes, respectively.

  • Use a confocal microscope to visualize and quantify the number and morphology of these glial cells to assess their activation state.

Visualization of Signaling Pathways and Workflows

Putative Signaling Pathway for this compound

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_Nor_25_ketocholesterol 27-Nor-25- ketocholesterol LXR LXR 27_Nor_25_ketocholesterol->LXR Binds and Activates LXR_RXR_complex LXR-RXR Heterodimer LXR->LXR_RXR_complex RXR RXR RXR->LXR_RXR_complex LXRE LXRE (DNA) LXR_RXR_complex->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Putative LXR signaling pathway activation by this compound.

General Experimental Workflow

Experimental_Workflow cluster_analysis Data Analysis start Start: Select Animal Model (e.g., ApoE-/- mice) dosing Administer this compound (e.g., daily oral gavage) start->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring endpoint Endpoint: Tissue and Blood Collection monitoring->endpoint plasma_analysis Plasma Lipid Analysis endpoint->plasma_analysis aorta_analysis Aortic Plaque Quantification endpoint->aorta_analysis gene_expression Gene Expression Analysis (e.g., LXR target genes) endpoint->gene_expression histology Histological Examination endpoint->histology

Caption: General workflow for in vivo investigation of this compound.

Conclusion

While direct experimental data on this compound is currently unavailable, the protocols and frameworks outlined in this application note provide a comprehensive starting point for its investigation. By adapting established methods from well-characterized oxysterols, researchers can begin to elucidate the biological functions and therapeutic potential of this novel compound. The proposed animal models and experimental designs will enable a thorough evaluation of its effects on lipid metabolism, inflammation, and other key physiological processes.

References

Application Notes and Protocols for 27-Nor-25-ketocholesterol as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 27-Nor-25-ketocholesterol (CAS 7494-34-0) as a research tool. Specific experimental data for this synthetic oxysterol is limited in publicly available literature. Therefore, these notes are based on its known identity as a side-chain oxygenated cholesterol derivative and draw upon the extensive research conducted on structurally and functionally related oxysterols, such as 7-ketocholesterol (7-KC), 25-hydroxycholesterol (25-HC), and 27-hydroxycholesterol (27-HC). The primary proposed applications for this compound are in the study of sterol biosynthesis regulation and the modulation of nuclear receptor signaling pathways.

Introduction to this compound

This compound is a synthetic, side-chain modified derivative of cholesterol with the molecular formula C₂₆H₄₂O₂. The nomenclature indicates the removal ("Nor") of a carbon at position 27 and the presence of a ketone group at position 25. First described in a 1974 study by Kandutsch and Chen, it was identified as part of a series of oxygenated cholesterol derivatives that inhibit sterol synthesis in cultured mouse cells.[1][2]

Commercial suppliers describe it as an intermediate in the synthesis of other hydroxy cholesterol derivatives and note its potential activity as a competitive inhibitor of intestinal cholesterol absorption.[3][4] Given its structure as an oxysterol, its primary utility as a research tool is likely centered on two key areas:

  • Regulation of Cholesterol Homeostasis: Investigating the feedback inhibition of key enzymes in the cholesterol biosynthesis pathway.

  • Modulation of Nuclear Receptor Signaling: Acting as a potential ligand for nuclear receptors that sense cellular sterol levels, most notably the Liver X Receptors (LXRα and LXRβ).

These application notes will provide the theoretical background and practical protocols for investigating these activities.

Application Note I: Inhibition of Sterol Biosynthesis

Background

Oxysterols are critical regulators of cholesterol homeostasis. They function as part of a negative feedback mechanism to suppress the synthesis of new cholesterol when cellular levels are high. This is primarily achieved by down-regulating the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Early studies demonstrated that side-chain oxygenated sterols are potent inhibitors of this pathway in cultured cells.[1][5] this compound was specifically investigated in this context.[1] Researchers can use this compound to study the specific structural requirements for HMG-CoA reductase regulation and to pharmacologically manipulate cellular cholesterol synthesis.

Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay

This protocol details a method to quantify the inhibition of de novo cholesterol synthesis in a cell culture model using radiolabeled acetate.

Materials:

  • This compound

  • Control oxysterols (e.g., 25-hydroxycholesterol)

  • Mammalian cell line (e.g., mouse L-cells, HepG2, CHO)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • [¹⁴C]-Acetic Acid, Sodium Salt

  • Solvent for sterol stock solution (e.g., ethanol, DMSO)

  • Hexane and Isopropanol

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and control oxysterols in ethanol. Dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final ethanol concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound, a positive control (e.g., 25-HC), and a vehicle control (medium with ethanol). Incubate for the desired period (e.g., 6-24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well (final concentration typically 1 µCi/mL) and incubate for an additional 2-4 hours.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a hexane:isopropanol mixture (3:2 v/v) to each well to extract total lipids.

    • Scrape the cells and transfer the solvent to a glass tube.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification (Optional but Recommended): Resuspend the lipid extract in ethanolic KOH and heat to hydrolyze sterol esters, converting all cholesterol to its free form.

  • Sterol Separation:

    • Resuspend the final lipid extract in a small volume of hexane.

    • Spot the extract onto a silica TLC plate.

    • Develop the plate in the appropriate solvent system to separate cholesterol from other lipids.

  • Quantification:

    • Visualize the cholesterol spot (e.g., with iodine vapor).

    • Scrape the silica corresponding to the cholesterol band into a scintillation vial.

    • Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the data as a percentage of the radioactivity incorporated in the vehicle-treated control cells. Calculate the IC₅₀ value for inhibition of sterol synthesis.

Application Note II: Modulation of Liver X Receptor (LXR) Signaling

Background

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular "cholesterol sensors." When activated by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[2][4] This activation upregulates genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport (APOE), and conversion to bile acids, thereby reducing cellular cholesterol burden.[4][6] Natural LXR agonists include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 25-hydroxycholesterol.[2] Due to its structure, this compound is a candidate synthetic LXR modulator and can be used to investigate LXR-dependent gene regulation and its downstream physiological effects.

Experimental Protocol: LXR Activation Reporter Assay

This protocol uses a luciferase reporter construct under the control of an LXR-responsive promoter to quantify the activation of the LXR pathway by a test compound.

Materials:

  • This compound

  • Synthetic LXR agonist (e.g., T0901317 or GW3965) as a positive control

  • Cell line suitable for transfection (e.g., HEK293T, HepG2)

  • LXRα or LXRβ expression vector (optional, to boost signal)

  • Luciferase reporter plasmid containing LXREs (e.g., pLXRE-tk-luc)

  • A transfection control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 24-well or 96-well plate the day before transfection to reach 70-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the LXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. An LXR expression vector can be included to enhance the response.

    • Incubate for 4-6 hours, then replace with fresh culture medium.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (T0901317), and a vehicle control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Measure Firefly luciferase activity according to the assay kit instructions.

    • Subsequently, measure Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Express the results as "fold activation" relative to the vehicle-treated control.

    • Plot the fold activation against the compound concentration and determine the EC₅₀ value.

Data Presentation: Comparative Activity of Research Oxysterols

The following table summarizes quantitative data for well-characterized oxysterols that are often used as comparators in the types of experiments described above. This data provides a benchmark against which the activity of this compound can be assessed.

OxysterolPrimary Receptor Target(s)Typical EC₅₀ for LXRα ActivationTypical IC₅₀ for Sterol Synthesis InhibitionKey Research Applications
25-Hydroxycholesterol LXRα, LXRβ, SREBP cleavage inhibition~1 µM~0.1 µMLXR pathway activation, antiviral research, inflammation studies
27-Hydroxycholesterol LXRα, LXRβ, Estrogen Receptor (ER)~5-10 µM (weaker agonist)~1-5 µMLXR activation, SERM activity, atherosclerosis research[3][4]
7-Ketocholesterol Weak LXR agonist, Pro-inflammatory pathways>10 µM~1 µMInduction of oxidative stress, apoptosis, and inflammation[7][8]
T0901317 (Synthetic) LXRα, LXRβ~20-50 nMNot its primary mechanismPotent and specific LXR activation in vitro and in vivo

Visualization of Relevant Pathways

Cholesterol Biosynthesis Pathway

The following diagram illustrates the simplified cholesterol biosynthesis (Mevalonate) pathway, highlighting the key regulatory step catalyzed by HMG-CoA Reductase, which is inhibited by oxysterols.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase (Rate-limiting step) HMGCoA->HMGCR Mevalonate Mevalonate IPP Isopentenyl-PP Mevalonate->IPP Multiple Steps Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Oxysterols Oxysterols (e.g., this compound) Cholesterol->Oxysterols Precursor HMGCR->Mevalonate Oxysterols->HMGCR Inhibition

Caption: Simplified cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition.

Liver X Receptor (LXR) Signaling Pathway

This diagram shows the mechanism of LXR activation by oxysterol ligands and the subsequent transcription of target genes involved in cholesterol transport and metabolism.

LXR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterol Oxysterol Ligand (e.g., this compound) LXR LXR Oxysterol->LXR Binds & Activates RXR RXR LXR->RXR Heterodimerizes with LXRE LXRE RXR->LXRE Binds to DNA TargetGenes Target Genes (ABCA1, ABCG1, APOE) LXRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Proteins Effector Proteins mRNA->Proteins Translation (in Cytoplasm) CholesterolEfflux CholesterolEfflux Proteins->CholesterolEfflux Increased Cholesterol Efflux

Caption: Mechanism of Liver X Receptor (LXR) activation by an oxysterol ligand.

References

Troubleshooting & Optimization

Navigating the Synthesis of 27-Nor-25-ketocholesterol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 27-Nor-25-ketocholesterol, a key intermediate in the development of various bioactive molecules. By addressing specific experimental issues, this guide aims to improve reaction yields and purity.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, with a focus on the widely employed method involving the ozonolysis of a protected cholesterol derivative.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete ozonolysis of the cholesterol side chain. 2. Over-oxidation during ozonolysis. 3. Inefficient work-up procedure leading to product loss. 4. Degradation of the product during purification.1. Ensure the reaction is run at a low temperature (typically -78 °C) and monitor the reaction progress using a colorimetric indicator for ozone. 2. Use a reductive work-up (e.g., with dimethyl sulfide or zinc dust) to prevent the formation of carboxylic acids. 3. Optimize the extraction and washing steps to minimize product loss. 4. Employ mild purification techniques such as column chromatography with a carefully selected solvent system.
Presence of Starting Material (Cholesteryl Acetate) in the Final Product 1. Insufficient ozone was bubbled through the reaction mixture. 2. The reaction time was too short.1. Continue bubbling ozone until the blue color of unreacted ozone persists in the solution. 2. Increase the reaction time, while carefully monitoring the reaction to avoid over-oxidation.
Formation of Multiple Byproducts 1. The 3β-hydroxyl group of cholesterol was not adequately protected. 2. Non-selective cleavage of the cholesterol backbone. 3. Side reactions during the work-up.1. Ensure complete acetylation of the hydroxyl group before ozonolysis. Confirm protection via TLC or NMR. 2. Maintain a low reaction temperature to enhance the selectivity of the ozonolysis for the side-chain double bond. 3. Use a reductive work-up to minimize side reactions.
Difficulty in Purifying the Final Product 1. The product is co-eluting with byproducts during chromatography. 2. The product is unstable on the stationary phase.1. Experiment with different solvent systems for column chromatography to improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel) or deactivating the silica gel with a small amount of triethylamine.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 3β-hydroxyl group of cholesterol before ozonolysis?

A1: The 3β-hydroxyl group is a reactive functional group that can be oxidized under the conditions of ozonolysis. Protecting this group, typically as an acetate ester, prevents unwanted side reactions and ensures that the ozonolysis occurs selectively at the double bond in the cholesterol side chain.

Q2: What is the purpose of a reductive work-up after ozonolysis?

A2: Ozonolysis initially forms an unstable ozonide intermediate. A reductive work-up, commonly using reagents like dimethyl sulfide (DMS) or zinc dust and water, cleaves this ozonide to yield the desired ketone (in this case, this compound) and aldehydes. This prevents the over-oxidation of the cleavage products to carboxylic acids, which can occur with an oxidative work-up.

Q3: How can I monitor the progress of the ozonolysis reaction?

A3: A common method is to use a colorimetric indicator. Ozone will react with the alkene in the cholesterol side chain first. Once all the starting material is consumed, the excess ozone in the solution will give it a distinct blue color, indicating that the reaction is complete. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

Q4: What are some common byproducts in this synthesis, and how can they be removed?

A4: Common byproducts can include unreacted starting material (cholesteryl acetate), over-oxidized products (carboxylic acids if the work-up is not strictly reductive), and products from incomplete side-chain cleavage. These are typically removed through careful column chromatography on silica gel. The choice of eluent is critical for achieving good separation.

Experimental Workflow

The synthesis of this compound from cholesterol generally follows these key steps:

experimental_workflow start Cholesterol protection Protection of 3β-OH (Acetylation) start->protection Acetic Anhydride, Pyridine ozonolysis Ozonolysis of Side Chain protection->ozonolysis Ozone (O3) DCM, -78°C workup Reductive Work-up ozonolysis->workup Dimethyl Sulfide (DMS) purification Purification (Column Chromatography) workup->purification Silica Gel, Hexane/EtOAc product 27-Nor-25- ketocholesterol purification->product

Caption: General experimental workflow for the synthesis of this compound.

Key Reaction Pathway

The core of the synthesis is the oxidative cleavage of the cholesterol side chain.

reaction_pathway cholesteryl_acetate Cholesteryl Acetate ozonide Molozonide Intermediate cholesteryl_acetate->ozonide 1. O3 final_ozonide Ozonide ozonide->final_ozonide ketone This compound final_ozonide->ketone 2. Reductive Work-up aldehyde Side-chain Aldehyde final_ozonide->aldehyde 2. Reductive Work-up

Caption: Simplified reaction pathway of cholesterol side-chain ozonolysis.

Detailed Experimental Protocol

Step 1: Protection of the 3β-Hydroxyl Group (Acetylation)

  • Dissolve cholesterol in a suitable solvent such as pyridine or dichloromethane.

  • Add an excess of acetic anhydride.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cholesteryl acetate.

Step 2: Ozonolysis of Cholesteryl Acetate

  • Dissolve the cholesteryl acetate in a dry, inert solvent (e.g., dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by observing the solution's color; a persistent blue color indicates the presence of excess ozone and the completion of the reaction.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

Step 3: Reductive Work-up

  • To the cold solution from Step 2, add a reducing agent such as dimethyl sulfide (DMS).

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes as the eluent to separate the desired this compound from any byproducts and unreacted starting material.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Overcoming detection issues in 27-Nor-25-ketocholesterol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-Nor-25-ketocholesterol. The information provided is based on established analytical techniques for oxysterols and ketosteroids, offering solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound analysis?

A1: The most prevalent methods for the quantitative analysis of this compound and other oxysterols are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, typically without the need for derivatization. GC-MS is also a powerful technique but usually requires a derivatization step to increase the volatility of the analyte.

Q2: Why am I seeing a low signal or no peak for this compound in my LC-MS/MS analysis?

A2: Low signal intensity can be attributed to several factors:

  • Suboptimal Ionization: this compound, like other ketosteroids, may not ionize efficiently in standard electrospray ionization (ESI) sources. Atmospheric pressure chemical ionization (APCI) is often a more suitable alternative for non-derivatized sterols.

  • Poor Extraction Recovery: The efficiency of your extraction method may be low. It is crucial to use an appropriate organic solvent and to optimize the extraction conditions.

  • Analyte Degradation: Oxysterols can be susceptible to degradation. It is important to handle samples with care, avoid prolonged exposure to light and heat, and consider the use of antioxidants.

  • Matrix Effects: Components in the sample matrix (e.g., from plasma or tissue) can suppress the ionization of the target analyte. A thorough sample cleanup or the use of a more effective chromatographic separation can mitigate these effects.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For LC-MS/MS analysis, derivatization is often not required, especially when using sensitive modern instrumentation and optimized ionization sources like APCI. However, for GC-MS analysis, derivatization is essential to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for gas chromatography.

Q4: What are the best practices for sample preparation to avoid artifact formation?

A4: To minimize the risk of artificial oxidation of cholesterol into oxysterols during sample preparation, the following precautions are recommended:

  • Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to all solvents used during the extraction process.

  • Minimize Exposure to Air and Light: Work quickly and in a controlled environment to reduce exposure to oxygen and UV light.

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and are free of peroxides.

  • Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.

Q5: How should I choose an internal standard for quantitative analysis?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4- or d7-labeled this compound). If a labeled version of the specific analyte is not available, a labeled version of a structurally similar oxysterol can be used. The internal standard should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and processing.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Column Chemistry The use of a standard C18 column may not provide sufficient retention and selectivity for oxysterols.Improved peak shape and better separation from interfering compounds.
Try a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a biphenyl column, which can offer alternative selectivity for steroidal compounds.
Suboptimal Mobile Phase Composition The mobile phase may not be optimized for the separation of this compound from its isomers or other matrix components.Sharper peaks and increased resolution between closely eluting compounds.
Experiment with different solvent compositions (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) to improve chromatographic performance.
Column Overloading Injecting too much sample can lead to broad and asymmetric peaks.Return to sharp, symmetrical peaks.
Reduce the injection volume or dilute the sample.
Issue 2: Low Recovery During Sample Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Solvent The chosen solvent may not be effectively extracting the analyte from the sample matrix.Increased analyte signal and improved quantitative accuracy.
Test a range of solvents with varying polarities. For oxysterols, a common and effective extraction method is liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol.
Incomplete Protein Precipitation For biological samples like plasma or serum, incomplete protein removal can trap the analyte and interfere with extraction.Higher recovery of the analyte.
Ensure complete protein precipitation by using an adequate volume of a precipitating agent like cold acetone or methanol and allowing sufficient time for precipitation at a low temperature.
Analyte Adsorption to Surfaces This compound can adsorb to glass or plastic surfaces, leading to losses.Minimized analyte loss and improved recovery.
Use silanized glassware or low-adsorption polypropylene tubes.
Issue 3: Inconsistent Results in GC-MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization The derivatization reaction may not have gone to completion, resulting in a mixture of derivatized and underivatized analyte.A single, sharp peak for the derivatized analyte and improved reproducibility.
Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. Ensure the sample is completely dry before adding the derivatization reagent.
Degradation of Derivatized Analyte The derivatized product may be unstable.Consistent peak areas and reliable quantification.
Analyze the samples as soon as possible after derivatization. Check the literature for the stability of the specific derivative you are using.
Active Sites in the GC System Active sites in the injector liner or the column can cause peak tailing and loss of analyte.Improved peak shape and increased signal intensity.
Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition the column as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., d7-labeled this compound).

  • Add 500 µL of cold acetone containing 0.1% BHT to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper organic layer and dry it under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions (Illustrative):

  • LC System: UPLC system

  • Column: Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: APCI, positive ion mode

  • MRM Transitions: To be optimized for this compound (precursor ion [M+H-H₂O]⁺) and the internal standard.

Protocol 2: GC-MS Analysis of this compound in Tissue

1. Sample Preparation (Saponification and Extraction):

  • Homogenize approximately 50 mg of tissue in a suitable buffer.

  • Add an internal standard.

  • Perform alkaline saponification by adding ethanolic KOH and incubating at 60°C for 1 hour to release esterified oxysterols.

  • Neutralize the solution and extract the lipids with hexane.

  • Wash the hexane extract with water and dry it under nitrogen.

2. Derivatization:

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in hexane.

3. GC-MS Conditions (Illustrative):

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate

  • Inlet Temperature: 280°C

  • Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and internal standard.

Quantitative Data Summary

Table 1: Illustrative LC-MS/MS Parameters for Ketosteroid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Testosterone289.297.125
Progesterone315.297.027
Androstenedione287.297.125
Cortisol363.2121.129
Note: The MRM transitions for this compound need to be empirically determined by infusing a standard solution into the mass spectrometer.

Table 2: Comparison of Extraction Solvents for Oxysterols (Representative Data)

Extraction SolventTypical Recovery (%)Key Advantages
Methyl tert-butyl ether (MTBE)85 - 95%High efficiency for a broad range of lipids, good phase separation.
Hexane/Isopropanol (3:2, v/v)80 - 90%Effective for less polar lipids, commonly used in lipidomics.
Dichloromethane/Methanol (2:1, v/v)75 - 85%Good for a wide range of polarities, but dichloromethane is more toxic.
Ethyl Acetate70 - 85%Less toxic alternative, but may have lower efficiency for some lipids.
Note: Recovery percentages are illustrative and should be validated for this compound in your specific matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma/Tissue) add_is Add Internal Standard start->add_is cleanup Sample Cleanup (e.g., Protein Precipitation) add_is->cleanup extract Extraction (LLE or SPE) dry Dry Down extract->dry cleanup->extract reconstitute Reconstitute dry->reconstitute derivatize Derivatization dry->derivatize lcms LC-MS/MS Analysis reconstitute->lcms process Data Acquisition lcms->process gcms GC-MS Analysis gcms->process derivatize->gcms quantify Quantification process->quantify report Report Results quantify->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions issue Detection Issue: Low or No Signal extraction Poor Extraction Recovery? issue->extraction degradation Analyte Degradation? issue->degradation ionization Suboptimal Ionization? issue->ionization matrix Matrix Effects? issue->matrix optimize_extraction Optimize Extraction Solvent/Method extraction->optimize_extraction use_antioxidants Use Antioxidants, Control Temp/Light degradation->use_antioxidants try_apci Switch to APCI Source ionization->try_apci improve_cleanup Improve Sample Cleanup/Chromatography matrix->improve_cleanup

Caption: Troubleshooting logic for low signal in this compound analysis.

metabolic_pathway chol Cholesterol intermediate Biosynthetic Intermediate chol->intermediate target This compound intermediate->target hydroxylated Hydroxylated Metabolite target->hydroxylated reduced Reduced Metabolite target->reduced ester Esterified Metabolite target->ester enzyme1 Multi-step Enzymatic Synthesis cyp CYP450 Enzyme (e.g., CYP27A1) reductase Reductase acat ACAT/SOAT

Caption: Hypothetical

Technical Support Center: Stabilizing 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective stabilization of 27-Nor-25-ketocholesterol in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a derivative of cholesterol and an intermediate in the synthesis of hydroxy derivatives of cholesterol.[1] It has limited solubility in common laboratory solvents. It is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C.[1] To ensure maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.[1]

Q3: What are the primary factors that can lead to the degradation of this compound in experimental solutions?

A3: Like other oxysterols, this compound is susceptible to degradation. Key factors include:

  • Oxidation: Exposure to air can lead to the formation of oxidation artifacts.

  • Temperature: Elevated temperatures can accelerate degradation. For instance, the related compound 7-ketocholesterol shows instability at temperatures above 22°C.[2]

  • Alkaline Conditions: Strong alkaline conditions can cause degradation. A study on 7-ketocholesterol reported a 10% loss with a 3.6 M methanolic KOH solution.[2]

  • Microbial Degradation: Certain bacteria can utilize ketocholesterols as a carbon source, leading to their mineralization.[3][4]

Q4: How can I minimize the risk of microbial contamination and degradation of my this compound solutions?

A4: To prevent microbial degradation, it is crucial to use sterile handling techniques. This includes using sterile solvents and containers, working in a laminar flow hood, and filter-sterilizing the final solution if appropriate for the experimental application.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous media. Low aqueous solubility of the compound.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Add the stock solution to the aqueous medium with vigorous vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Inconsistent or lower-than-expected biological activity. Degradation of the compound in the stock solution or working solution.Prepare fresh stock solutions regularly and store them under the recommended conditions (-20°C, protected from light). Avoid repeated freeze-thaw cycles. For working solutions in culture media, prepare them fresh before each experiment.
High background or non-specific effects in cell-based assays. Cytotoxicity of the solvent at the concentration used.Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent (e.g., DMSO, ethanol) for your specific cell line. Ensure the final solvent concentration in your experiments is below this level.
Formation of artifacts during sample analysis (e.g., by GC-MS or LC-MS/MS). Oxidation of the compound during sample preparation or analysis.Minimize exposure of samples to air and light. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the solvents used for extraction and storage, especially if samples will be stored for an extended period before analysis.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 386.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.87 mg of this compound in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Ensure the final DMSO concentration in the culture medium is below the cytotoxic level for the specific cell line being used (typically ≤ 0.5%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_prep Review Solution Preparation start->check_prep check_storage Verify Storage Conditions check_prep->check_storage No Issue fresh_solution Prepare Fresh Solutions check_prep->fresh_solution Issue Found check_handling Assess Experimental Handling check_storage->check_handling No Issue correct_storage Store at -20°C, Protect from Light check_storage->correct_storage Issue Found minimize_exposure Use Sterile Techniques, Minimize Exposure check_handling->minimize_exposure Issue Found end_node Consistent Results fresh_solution->end_node correct_storage->end_node minimize_exposure->end_node

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC-MS for 27-Nor-25-ketocholesterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of 27-Nor-25-ketocholesterol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For initial method development, a reversed-phase separation is recommended. Below are suggested starting parameters that may require further optimization for your specific application.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate
Gradient Start at 70-80% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Q2: Which ionization technique, ESI or APCI, is more suitable for this compound?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of ketosteroids like this compound.[1] However, APCI is often preferred for less polar and thermally stable compounds, which is characteristic of many sterols.[1] ESI can also be effective, particularly for forming adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. The choice depends on the specific matrix and desired sensitivity. It is advisable to test both ionization sources during method development.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: The exact mass of this compound (C26H42O2) is approximately 386.32 g/mol . In positive ion mode, the protonated molecule [M+H]+ would have an m/z of approximately 387.3. Fragmentation of this precursor ion will likely involve the loss of water molecules (-18 Da) and characteristic cleavages of the sterol backbone. While specific transitions for this exact molecule are not widely published, typical transitions for similar oxysterols can be used as a starting point.[2]

Table 2: Suggested MRM Transitions for this compound ([M+H]+)

Precursor Ion (m/z)Product Ion (m/z)Description
387.3369.3Loss of one water molecule
387.3351.3Loss of two water molecules
387.3~161.1Characteristic sterol ring fragment
387.3~135.0Characteristic sterol ring fragment

Note: These are predicted transitions and should be confirmed by infusing a standard of this compound and performing a product ion scan.

Q4: How can I improve poor peak shape (tailing or fronting) for my analyte?

A4: Poor peak shape can be caused by several factors.[3] For peak tailing, consider the following:

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing.[4] Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample.

  • Column Contamination: A contaminated guard or analytical column can result in poor peak shape.[6] Flush the column with a strong solvent or replace it if necessary.

For peak fronting, common causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak fronting can occur.[4] Try to dissolve your sample in the initial mobile phase.

  • Column Void: A void at the head of the column can lead to distorted peaks.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC-MS analysis of this compound.

Issue 1: No or Low Signal Intensity

Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify the precursor and product ion m/z values. Optimize source parameters such as capillary voltage, gas flow, and temperature.
Ionization Suppression This is a common matrix effect in LC-MS analysis.[8] Dilute the sample, improve sample cleanup, or use a deuterated internal standard.
Analyte Degradation This compound may be sensitive to light and temperature. Protect samples from light and keep them cool.
Instrument Malfunction Check for leaks in the HPLC system, ensure the MS is properly tuned, and confirm the detector is functioning correctly.

Issue 2: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and additives.[5] Filter mobile phases before use.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Matrix Effects Improve sample preparation to remove interfering compounds.[8]
Electronic Noise Ensure proper grounding of the instrument and check for nearby sources of electronic interference.

Issue 3: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Leaking Pump or Injector Inspect fittings and seals for any signs of leakage.[7]
Inconsistent Mobile Phase Composition Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase degasser.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation Over time, the stationary phase of the column can degrade. Replace the column if retention times continue to shift.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetone or acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS Method Development

  • Column Selection: Start with a C18 column. If peak shape is poor or co-elution with interferences is observed, consider a phenyl-hexyl column for alternative selectivity.

  • Mobile Phase Optimization: Test both methanol and acetonitrile as the organic modifier (Mobile Phase B). Evaluate the effect of formic acid versus ammonium acetate as a mobile phase additive on signal intensity and peak shape.

  • Gradient Optimization: Begin with a broad gradient to determine the approximate elution time of the analyte. Then, create a shallower gradient around the elution time to improve resolution from any closely eluting compounds.

  • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM analysis. Optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperature) to maximize signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection sample Plasma/Serum add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon hplc HPLC System recon->hplc column C18 or Phenyl-Hexyl Column hplc->column gradient Gradient Elution column->gradient ms Mass Spectrometer gradient->ms ionization APCI or ESI ms->ionization mrm MRM Analysis ionization->mrm data_analysis data_analysis mrm->data_analysis Data Acquisition & Processing

Caption: Experimental workflow for HPLC-MS analysis of this compound.

troubleshooting_workflow cluster_no_signal cluster_high_noise cluster_bad_peak cluster_rt_shift start Problem Encountered no_signal No or Low Signal start->no_signal high_noise High Background Noise start->high_noise bad_peak Poor Peak Shape start->bad_peak rt_shift Inconsistent Retention Time start->rt_shift check_ms Check MS Parameters no_signal->check_ms check_mobile_phase Check Mobile Phase Purity high_noise->check_mobile_phase check_overload Check for Column Overload bad_peak->check_overload check_leaks Check for System Leaks rt_shift->check_leaks check_suppression Investigate Ion Suppression check_ms->check_suppression check_degradation Assess Analyte Stability check_suppression->check_degradation clean_source Clean Ion Source check_mobile_phase->clean_source improve_prep Improve Sample Prep clean_source->improve_prep check_solvent Verify Sample Solvent check_overload->check_solvent check_column Inspect Column Condition check_solvent->check_column check_mp_prep Verify Mobile Phase Prep check_leaks->check_mp_prep check_temp Ensure Stable Temperature check_mp_prep->check_temp

Caption: Troubleshooting decision tree for common HPLC-MS issues.

References

Technical Support Center: 27-Nor-25-ketocholesterol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and literature for 27-Nor-25-ketocholesterol are limited. The following troubleshooting guides, FAQs, and protocols are based on established best practices for working with structurally similar and well-researched oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to other oxysterols?

This compound is a derivative of cholesterol with a ketone group at the 25th position and a shortened side chain (a "Nor" compound). Its chemical formula is C₂₆H₄₂O₂ and it has a molecular weight of 386.61.[1] Structurally, it is an oxysterol, a class of oxidized derivatives of cholesterol. Like other oxysterols such as 7-ketocholesterol and 25-hydroxycholesterol, it is expected to be involved in the regulation of lipid metabolism and cellular signaling pathways.

Q2: How should I prepare and store stock solutions of this compound?

Due to their lipophilic nature, oxysterols are insoluble in aqueous solutions. Stock solutions should be prepared in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous solvents to prevent degradation. Store stock solutions in amber glass vials at -20°C or -80°C to protect from light and oxidation. For cellular experiments, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the expected biological activities of this compound?

Based on the activities of related oxysterols, this compound may exhibit a range of biological effects, including cytotoxicity at higher concentrations, induction of apoptosis and autophagy, and modulation of inflammatory responses.[2] It could also act as a ligand for nuclear receptors like the Liver X Receptor (LXR), which are key regulators of cholesterol homeostasis.[3][4][5]

Q4: How can I minimize the auto-oxidation of this compound during experiments?

Oxysterols are susceptible to further oxidation, which can lead to experimental artifacts. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use deoxygenated solvents for preparing solutions. When adding the compound to cell culture media, do so immediately before treating the cells. Including antioxidants, such as Vitamin E (α-tocopherol), in the experimental system can also help to reduce auto-oxidation.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent or no cellular response Degradation of the compound: Oxysterols can degrade due to improper storage or handling (exposure to light, oxygen, or repeated freeze-thaw cycles).Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C in amber vials.
Low bioavailability in culture medium: The compound may precipitate out of the aqueous culture medium or bind to serum proteins.Prepare a complex with cyclodextrin to enhance solubility. Use serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.
Incorrect concentration range: The effective concentration may be outside the tested range.Perform a dose-response study over a wide range of concentrations. Based on data for 7-ketocholesterol, cytotoxic effects are often observed in the 10-120 µM range.[6][7][8]
High background cytotoxicity in control wells Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control to assess its effect.
Oxidative stress in the culture medium: The compound may be generating reactive oxygen species (ROS) in the medium.Add antioxidants to the culture medium. Use fresh medium for all experiments.
Formation of precipitates in culture wells Low solubility: The concentration of this compound exceeds its solubility limit in the culture medium.Decrease the working concentration. Use a carrier molecule like cyclodextrin or pre-complex the oxysterol with serum proteins before adding to the medium.
Difficulty in detecting the compound in cell lysates or media Low concentration or high metabolism: The compound may be present at levels below the detection limit of your analytical method, or it may be rapidly metabolized by the cells.Use a more sensitive analytical method, such as LC-MS/MS with derivatization. Perform a time-course experiment to determine the optimal time point for analysis before significant metabolism occurs.

Quantitative Data Summary

The following tables provide data for the well-characterized oxysterols 7-ketocholesterol and 25-hydroxycholesterol, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxic Concentrations of 7-Ketocholesterol in Various Cell Lines

Cell LineConcentration RangeExposure TimeObserved Effect
Various cell types25-50 µM24-48 hInduction of cell death (apoptosis or caspase-independent)[1]
Multiple cell types10-30 µMNot specifiedTriggering of apoptosis[7]
Caco-2 (human intestinal)120 µM24 hDeleterious effect on the mitochondrial compartment[6][8]
Murine Melanoma (B16F10)High concentrations48 hIncreased cell death[2]

Table 2: Effective Concentrations of 25-Hydroxycholesterol in Cellular Assays

Cell LineConcentrationExposure TimeObserved Effect
HeLa (human cervical)10 ng/mL24 hReduced pyolysin-induced LDH leakage by 89%[9]
A549 (human lung)50 ng/mL24 hReduced pyolysin-induced LDH leakage by 91%[9]
158N (oligodendrocyte)Not specifiedNot specifiedInduction of cell death[10]
Macrophages (BMDMs)10 µM36 hSuppression of cholesterol synthesis-related enzymes[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add the appropriate volume of anhydrous, high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquot the sterile stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: Treatment of Cultured Cells with this compound

  • Culture cells to the desired confluency in a multi-well plate.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a working solution by diluting the stock solution in serum-free or complete culture medium to an intermediate concentration. Vortex immediately after dilution to ensure proper mixing.

  • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.

  • Include appropriate controls: a vehicle control (medium with the same final concentration of the solvent used for the stock solution) and an untreated control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Proceed with downstream assays (e.g., viability assays, gene expression analysis, protein analysis).

Visualizations

experimental_workflow Experimental Workflow for Studying Oxysterol Effects cluster_analysis Examples of Analysis prep Prepare Stock Solution (e.g., 10 mM in DMSO) treat Prepare Working Solution and Treat Cells (include vehicle control) prep->treat culture Seed and Culture Cells (to desired confluency) culture->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest Cells and/or Supernatant incubate->harvest analysis Downstream Analysis harvest->analysis viability Viability/Cytotoxicity Assay (MTT, LDH) gene Gene Expression Analysis (RT-qPCR, RNA-seq) protein Protein Analysis (Western Blot, ELISA) signaling_pathway Hypothetical Oxysterol-Induced Signaling Pathway oxysterol This compound receptor Nuclear Receptor (e.g., LXR) oxysterol->receptor ros Reactive Oxygen Species (ROS) Generation oxysterol->ros gene_expression Target Gene Expression (e.g., ABCA1, SREBP-1c) receptor->gene_expression er_stress Endoplasmic Reticulum Stress ros->er_stress inflammation Inflammatory Response ros->inflammation apoptosis Apoptosis er_stress->apoptosis

References

Technical Support Center: Purity Assessment of Synthetic 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 27-Nor-25-ketocholesterol. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is particularly powerful for identifying and quantifying impurities, while ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative purity assessment (qNMR).

Q2: What are the potential impurities that could be present in synthetic this compound?

A2: Potential impurities can arise from the synthetic route and storage conditions. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: Stereoisomers or positional isomers formed during the synthesis.

  • Oxidation products: Degradation products formed by exposure to air and light, such as other oxysterols.

  • Solvent residues: Residual solvents from the purification process.

Q3: What is a typical acceptance purity level for this compound used in research and drug development?

A3: For research purposes, a purity of ≥95% is often acceptable. However, for applications in drug development and clinical studies, a much higher purity of ≥98% or even ≥99% is typically required, with all impurities above a certain threshold (e.g., 0.1%) identified and characterized.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) Issues

Q4: I am seeing a noisy baseline in my HPLC chromatogram. What could be the cause?

A4: A noisy baseline can be caused by several factors.[1] First, ensure that the mobile phase is properly degassed, as dissolved gases can outgas in the detector.[1] Also, check for any leaks in the system, particularly around fittings and seals.[1] Contamination in the mobile phase or detector cell can also contribute to baseline noise.[1] If the problem persists, the detector lamp may be failing and require replacement.[1]

Q5: My peak for this compound is showing significant tailing. How can I improve the peak shape?

A5: Peak tailing is a common issue in HPLC. It can result from interactions between the analyte and active sites on the column packing material. Consider the following solutions:

  • Adjust mobile phase pH: If the compound has ionizable groups, adjusting the pH of the mobile phase can improve peak shape.

  • Use a high-purity, end-capped column: Modern columns are designed to minimize silanol interactions.

  • Add a competing agent: A small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) can be added to the mobile phase to block active sites.

  • Reduce sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q6: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?

A6: To distinguish between impurities and system artifacts, you can perform a blank injection (injecting only the mobile phase). If the peaks are still present, they are likely system artifacts, which can originate from the mobile phase, vials, or system contamination. If the peaks are absent in the blank but present in your sample, they are likely impurities or degradation products. To confirm, you can use a mass spectrometer (MS) detector to obtain mass information for each peak, which can help in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Q7: The resolution of my NMR spectrum is poor. What can I do to improve it?

A7: Poor resolution in NMR spectra can be due to several factors. Ensure that the sample is properly shimmed to correct for magnetic field inhomogeneities. The sample concentration should also be optimized; a solution that is too concentrated can lead to viscosity-related line broadening. Finally, ensure that the sample is free of paramagnetic impurities, which can cause significant line broadening.

Q8: I am having trouble dissolving my this compound sample for NMR analysis. What solvents are recommended?

A8: this compound is expected to be soluble in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD). It may also be slightly soluble in deuterated dimethyl sulfoxide (DMSO-d₆).[2] It is recommended to start with CDCl₃ and, if necessary, add a small amount of CD₃OD to aid dissolution.

Quantitative Data

The following table represents a typical specification sheet for a high-purity standard of a sterol, which can be used as a reference for the purity assessment of this compound.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥98.0%HPLC-UV/MS
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Identity (Mass Spec) Conforms to expected massMass Spectrometry
Solubility Soluble in Chloroform, MethanolVisual Inspection
Residual Solvents ≤0.5%GC-HS

Experimental Protocols

Protocol 1: HPLC-MS/MS Purity Assessment

This protocol is a general guideline adapted from methods for related oxysterols and should be optimized for this compound.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1100 L/hour

    • Collision Gas: Argon

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.

Protocol 2: NMR Structural Confirmation and Purity
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the chemical shifts in both ¹H and ¹³C spectra with expected values for the structure of this compound. Purity can be estimated by comparing the integral of the compound's peaks to those of any visible impurities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_nmr NMR Analysis sample Synthetic this compound dissolve Dissolve in appropriate solvent (e.g., Methanol for HPLC, CDCl3 for NMR) sample->dissolve hplc_inject Inject onto C18 column dissolve->hplc_inject nmr_acquire Acquire 1H and 13C spectra dissolve->nmr_acquire hplc_separate Gradient elution hplc_inject->hplc_separate ms_detect MS/MS detection hplc_separate->ms_detect purity_report purity_report ms_detect->purity_report Quantify purity and impurities nmr_analyze Analyze chemical shifts and integrals nmr_acquire->nmr_analyze Confirm structure structure_confirm structure_confirm nmr_analyze->structure_confirm Confirm structure

Caption: Experimental workflow for purity assessment.

troubleshooting_guide start Problem with HPLC Analysis q1 What is the issue? start->q1 a1 a1 q1->a1 Noisy Baseline a2 a2 q1->a2 Peak Tailing a3 a3 q1->a3 Unexpected Peaks s1_1 s1_1 a1->s1_1 Check for leaks s1_2 s1_2 a1->s1_2 Degas mobile phase s1_3 s1_3 a1->s1_3 Clean detector cell s2_1 s2_1 a2->s2_1 Adjust mobile phase pH s2_2 s2_2 a2->s2_2 Reduce sample load s2_3 s2_3 a2->s2_3 Use end-capped column s3_1 s3_1 a3->s3_1 Perform blank injection s3_2 s3_2 a3->s3_2 Use MS detector for identification

Caption: HPLC troubleshooting decision tree.

References

Best practices for handling and storing 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing 27-Nor-25-ketocholesterol. The information is intended for researchers, scientists, and professionals in drug development.

I. Compound Information & Safety

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a cholesterol derivative, also known as 3β-Hydroxy-26-norcholest-5-en-25-one or 25-Oxo-27-norcholesterol.[1] It is a biochemical used for research purposes.[1]

Q2: What are the primary hazards associated with this compound? While a specific safety data sheet (SDS) for this compound is not readily available, data from structurally similar compounds like cholesterol and other oxysterols suggest that it should be handled with care. Potential hazards may include skin and eye irritation.[2] It is important to use personal protective equipment (PPE) when handling this compound.[3][4]

Q3: What personal protective equipment (PPE) should I use? Always wear appropriate protective equipment, including:

  • Eye/Face Protection: Chemical safety goggles or glasses that comply with OSHA or European Standard EN166.[3][4]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber).[3][4]

  • Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. If dust is generated or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Q4: What are the first-aid measures in case of exposure?

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if possible and continue rinsing.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Handling and Storage

Frequently Asked Questions (FAQs)

Q5: How should I store this compound? For long-term stability, this compound, supplied as a solid, should be stored at -20°C. Based on data for similar compounds, it is expected to be stable for at least two years under these conditions.[5]

Q6: Is the compound sensitive to light or air? Oxysterols, as a class, can be susceptible to oxidation.[6][7] While specific data for this compound is limited, it is best practice to store it under an inert gas (like argon or nitrogen) and protect it from light.

Q7: What materials are incompatible with this compound? Avoid contact with strong oxidizing agents, as they may react with the cholesterol backbone.[3][4]

Data Summary: Physical & Chemical Properties

PropertyValueSource
Alternate Names 3β-Hydroxy-26-norcholest-5-en-25-one[1]
CAS Number 7494-34-0[1]
Molecular Formula C₂₆H₄₂O₂[1]
Molecular Weight 386.61 g/mol [1]
Physical State Solid / Powder[3]
Appearance White[3]
Melting Point 147 - 150 °C (for Cholesterol)[3][4]

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°CStandard for long-term storage of similar biochemicals to ensure stability.[5]
Atmosphere Store under inert gas (Argon or Nitrogen)To prevent potential auto-oxidation common in sterol compounds.[7]
Light Protect from light (use amber vials)To prevent light-induced degradation.
Container Tightly sealed glass vialTo prevent moisture and air exposure.

III. Experimental Use & Troubleshooting

Frequently Asked Questions (FAQs)

Q8: How do I prepare a stock solution of this compound? As a hydrophobic molecule, this compound is not readily soluble in aqueous solutions. The recommended procedure is to first dissolve the compound in an organic solvent. Based on solubility data for similar compounds, suitable solvents include ethanol, DMSO, or dimethylformamide (DMF).[5] For cell-based assays, ethanol is often preferred as it can be less toxic than DMSO or DMF at low final concentrations.

Q9: The compound won't dissolve in my aqueous buffer. What should I do? This is a common issue for sterol-based compounds. They are sparingly soluble in aqueous buffers.[5] To achieve solubility in an aqueous medium like PBS or cell culture media, first dissolve the compound in 100% ethanol to make a concentrated stock solution. Then, slowly dilute this stock solution into your aqueous buffer with vigorous vortexing. Do not store the final aqueous solution for more than one day, as the compound may precipitate out.[5]

Q10: My compound appears to have degraded. What could be the cause? Degradation can occur due to improper storage or handling. Potential causes include:

  • Oxidation: Exposure to air for prolonged periods.

  • High Temperatures: Storage at room temperature or repeated freeze-thaw cycles can lead to degradation. Some related compounds show instability at temperatures above 24°C.[8]

  • Alkaline Conditions: Some sterols exhibit instability in highly alkaline solutions.[8]

Experimental Protocol: Preparation of a Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a microfuge tube or glass vial. Perform this in a fume hood or on a balance with a draft shield to avoid inhalation and contamination.

  • Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Inert Gas Purge: Before sealing for storage, gently purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial (e.g., amber glass).

Troubleshooting Guide: Solubility Issues

ProblemPossible CauseSuggested Solution
Compound precipitates after dilution in media Low aqueous solubility; supersaturated solution.Decrease the final concentration. Increase the percentage of the organic co-solvent (e.g., ethanol) if the experimental system allows, but keep it low (typically <0.5%) to avoid cell toxicity.
Stock solution appears cloudy or has crystals Incomplete dissolution or precipitation during storage.Warm the solution gently (to ~37°C) and vortex again. If it doesn't dissolve, the concentration may be too high for the chosen solvent. Prepare a more dilute stock solution.
Inconsistent experimental results Compound instability or precipitation in final assay.Prepare fresh dilutions from the stock solution immediately before each experiment. Do not store dilute aqueous solutions.[5] Visually inspect for precipitation before use.

Visualizations

G Workflow: Preparing this compound for Cell-Based Assays start Start: Weigh Solid Compound stock Dissolve in 100% Ethanol (e.g., 10 mg/mL stock) start->stock store Store Stock Solution (-20°C, Inert Gas, Dark) stock->store Storage dilute Dilute Stock into Aqueous Buffer/Media stock->dilute For Immediate Use trouble Troubleshooting: Precipitation Occurs? dilute->trouble use Use Immediately in Experiment end End of Protocol use->end trouble->dilute Yes, re-evaluate concentration trouble->use No

Caption: Experimental workflow for solubilizing hydrophobic compounds.

G Troubleshooting Logic: Compound Degradation start Problem: Inconsistent Results or Suspected Degradation q1 Was the solid stored at -20°C in a sealed vial? start->q1 a1_no Improper Storage: Compound may be compromised. Use a fresh aliquot. q1->a1_no No q2 Was the stock solution stored at -20°C under inert gas and protected from light? q1->q2 Yes a2_no Potential Oxidation/ Degradation. Prepare fresh stock solution. q2->a2_no No q3 Were aqueous dilutions prepared fresh and used immediately? q2->q3 Yes a3_no Precipitation or instability in aqueous solution is likely. Prepare fresh dilutions. q3->a3_no No end If all steps were followed, consider other experimental variables or analytical characterization of compound. q3->end Yes

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

Technical Support Center: 27-Nor-25-ketocholesterol Research

Author: BenchChem Technical Support Team. Date: November 2025

A word of caution: Detailed research and troubleshooting information specifically for 27-Nor-25-ketocholesterol is limited. However, many of the challenges encountered with this molecule are likely to be similar to those of the well-researched and structurally related oxysterol, 7-ketocholesterol (7KC). This guide leverages the extensive knowledge of 7KC to provide troubleshooting strategies and address frequently asked questions relevant to researchers working with this compound and other oxysterols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I can expect when working with this compound?

A1: Based on data from related compounds like 7-ketocholesterol, researchers should be aware of potential issues with compound stability, solubility, and cytotoxicity. These molecules can be susceptible to degradation under certain storage and experimental conditions. Achieving and maintaining solubility in aqueous cell culture media can be challenging, and these compounds are known to induce cellular stress, including oxidative stress and apoptosis, which can complicate the interpretation of experimental results.

Q2: How should I store my this compound stock solutions to prevent degradation?

A2: For optimal stability, stock solutions should be stored at -20°C or lower. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Some studies on 7-ketocholesterol suggest that storage temperature does not significantly affect the stability of underivatized compounds over a short period (7 days); however, long-term storage at low temperatures is a standard precautionary measure.

Q3: My cells are dying in culture when treated with this compound, even at low concentrations. What could be the cause?

A3: This is a common issue with oxysterols due to their inherent cytotoxicity. Cell death can be triggered through various mechanisms, including the induction of apoptosis and oxidative stress.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Consider using a positive control for cytotoxicity, and ensure that the solvent used to dissolve the compound is not contributing to cell death.

Q4: I am observing high variability in my experimental replicates. What are the likely sources of this variability?

A4: High variability can stem from several factors. Inconsistent dissolution of the compound in your experimental media can lead to varying effective concentrations across wells. Pipetting errors, especially with small volumes of viscous organic solvents, can also contribute. Additionally, variations in cell density at the time of treatment can significantly impact the results of cytotoxicity and other cellular assays.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

This guide addresses common issues such as poor reproducibility and unexpected cellular responses.

Symptom Possible Cause Suggested Solution
High variability between replicate wells.Incomplete Solubilization: The compound may not be fully dissolved in the culture medium, leading to an uneven concentration.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into your aqueous culture medium, vortex or sonicate the solution thoroughly. Visually inspect for any precipitate.
Cell Density Variation: Differences in cell numbers at the start of the experiment can lead to varied responses.Ensure a homogenous cell suspension before plating. After plating, visually inspect the wells to confirm even cell distribution.
Unexpectedly high levels of cell death.Cytotoxicity: The concentration of the compound may be too high for your specific cell line and experimental duration.Perform a dose-response and time-course experiment to determine the IC50 value. Use concentrations well below the IC50 for mechanistic studies.
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a level known to be non-toxic for your cell line (typically <0.5%).
No observable effect of the compound.Degradation: The compound may have degraded due to improper storage or handling.Use freshly prepared solutions. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration: There may have been an error in calculating the dilutions.Double-check all calculations for preparing stock and working solutions.
Problem 2: Difficulty Interpreting Cytotoxicity and Apoptosis Data

This section provides guidance on troubleshooting common assays used to assess cell viability and death.

Assay Symptom Possible Cause Suggested Solution
MTT/XTT Assay High background in control wells.High Cell Density: Too many cells can lead to a saturated signal.Optimize cell seeding density to ensure the assay is within its linear range.
Contamination: Microbial contamination can metabolize the tetrazolium salt, leading to false-positive results.Regularly check cell cultures for contamination.
Caspase Activation Assay No caspase activation is detected despite observing cell death.Wrong Caspase Pathway: The compound may be inducing apoptosis through a different caspase pathway than the one being assayed.Test for the activation of multiple caspases (e.g., caspase-3, -8, -9, and -12) to identify the relevant pathway.[4][5][6]
Timing: Caspase activation is a transient event. The measurement may be taken too early or too late.Perform a time-course experiment to determine the peak of caspase activation.
Cell Line Resistance: Some cell lines may be resistant to caspase-mediated apoptosis.Consider alternative cell death assays, such as Annexin V/PI staining.

Experimental Protocols & Methodologies

Detailed Protocol: Caspase-3 Activation Assay

This protocol is adapted from studies on 7-ketocholesterol-induced apoptosis.[4][6]

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)

  • Lysis buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Treat the cells with the desired concentrations. Include a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your lysis buffer.

  • Caspase Assay: Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control.

Detailed Protocol: MMP-9 Gelatin Zymography

This protocol is a standard method for assessing the activity of matrix metalloproteinase-9 (MMP-9), which can be modulated by oxysterols.[7][8][9]

Objective: To detect the activity of secreted MMP-9 from cells treated with this compound.

Materials:

  • Conditioned media from treated and control cells

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing gelatin (1 mg/mL)

  • Non-reducing sample buffer

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media from cells treated with this compound and control cells. Centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Enzyme Activation: Incubate the gel in developing buffer at 37°C for 24-48 hours. This allows the MMPs to digest the gelatin in the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue.

  • Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: The position and intensity of the bands can be used to identify and semi-quantify the MMP activity.

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solutions in Culture Medium stock->working Dilution & Solubilization treat Treat Cells with Compound & Vehicle Control working->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Defined Period treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis other Other Functional Assays (e.g., Zymography, Western Blot) incubate->other

Caption: A generalized workflow for in vitro experiments using this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent/Unexpected Results Observed check_solubility Is the compound fully dissolved in the medium? start->check_solubility check_cytotoxicity Is the concentration non-toxic? check_solubility->check_cytotoxicity Yes solubilize Improve Solubilization: - Vortex/Sonicate - Use fresh dilutions check_solubility->solubilize No check_controls Are vehicle and positive controls behaving as expected? check_cytotoxicity->check_controls Yes dose_response Perform Dose-Response: - Determine IC50 - Use lower concentrations check_cytotoxicity->dose_response No check_stability Is the compound stable under experimental conditions? check_controls->check_stability Yes troubleshoot_controls Troubleshoot Controls: - Check solvent concentration - Validate positive control check_controls->troubleshoot_controls No aliquot_storage Ensure Stability: - Aliquot stock solutions - Avoid freeze-thaw cycles check_stability->aliquot_storage No end Re-run Experiment check_stability->end Yes solubilize->end dose_response->end troubleshoot_controls->end aliquot_storage->end

Caption: A decision tree for troubleshooting inconsistent experimental results.

signaling_pathway Potential Signaling Pathways Activated by Oxysterols cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Induction cluster_nuclear_receptor Nuclear Receptor Signaling oxysterol This compound (or related oxysterols) ros Reactive Oxygen Species (ROS) Production oxysterol->ros er_stress Endoplasmic Reticulum (ER) Stress oxysterol->er_stress lxr Liver X Receptor (LXR) Activation oxysterol->lxr caspase8 Caspase-8 Activation ros->caspase8 caspase12 Caspase-12 Activation er_stress->caspase12 caspase3 Caspase-3 Activation caspase8->caspase3 caspase12->caspase3 apoptosis Apoptosis caspase3->apoptosis gene_expression Target Gene Expression (e.g., ABCA1, ABCG1) lxr->gene_expression cholesterol_efflux Cholesterol Efflux gene_expression->cholesterol_efflux

Caption: Overview of potential signaling pathways affected by oxysterols like this compound.

References

Enhancing the resolution of 27-Nor-25-ketocholesterol in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the chromatographic resolution of 27-Nor-25-ketocholesterol and related oxysterols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Q1: Why is my this compound peak co-eluting with an isomeric sterol?

A1: Co-elution of structurally similar sterols is a common challenge due to their minor differences in physicochemical properties.[1] LC-MS methods, in particular, may lack the rigorous separation needed to resolve closely eluting isomers like 24S-hydroxycholesterol and 25-hydroxycholesterol, which can interfere with accurate quantification.[2][3]

Troubleshooting Steps:

  • Modify Mobile Phase Composition: Changing the organic modifier is a powerful way to alter peak spacing.[4] If you are using acetonitrile, try substituting it with methanol. This change in solvent selectivity can often resolve co-eluting peaks.[4]

  • Adjust Gradient Elution: Optimize the gradient slope. A shallower gradient provides more time for the column to resolve closely eluting compounds. Refer to the tables below for starting gradient profiles used for similar oxysterols.[5]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column's bonded phase is an effective strategy.[4] A phenyl-hexyl column, for instance, has been successfully used for separating a range of oxysterols due to its unique selectivity.[5]

  • Optimize Column Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve column efficiency and peak resolution.[4] Experiment with temperatures in the range of 30–60°C. For example, increasing temperature from 70°C to 100°C has been shown to eliminate peak overlap for certain peptides.[4]

Q2: My peak shape is poor, showing significant tailing or fronting. How can I improve it?

A2: Poor peak shape can result from secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase Additives: The inclusion of small amounts of an acid (like 0.1-0.3% formic acid) can help protonate silanol groups on the column, reducing peak tailing and enhancing ionization for MS detection.[5][6] Similarly, adding a buffer like 5 mM ammonium formate can minimize peak tailing and fronting without causing significant signal suppression.[6]

  • Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to broad or fronting peaks. Try reducing the injection volume or diluting the sample.

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to distorted peak shapes and retention time shifts.

Q3: I am experiencing low sensitivity and cannot reliably detect my target analyte. What are the likely causes?

A3: Low sensitivity can stem from sample preparation, ionization inefficiency, or the detection method itself.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure your extraction method provides good recovery. Non-derivatization extraction with methyl tert-butyl ether or solid-phase extraction (SPE) are common methods for oxysterols.[1][5]

  • Enhance Ionization: For LC-MS, select the appropriate ionization source. Atmospheric pressure chemical ionization (APCI) is often used for sterols, though electrospray ionization (ESI) can also be effective, especially with mobile phase additives like formic acid or ammonium formate to facilitate ion formation.[1][6]

  • Use Tandem Mass Spectrometry (MS/MS): MS/MS detection in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode significantly enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, filtering out background noise.[6]

Experimental Workflows and Logic

A typical workflow for the analysis of this compound involves several key stages, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Tissue/Plasma Sample b Saponification (optional) a->b c Liquid-Liquid or Solid-Phase Extraction b->c d LC Separation (e.g., Phenyl-Hexyl Column) c->d e MS/MS Detection (APCI/ESI, MRM Mode) d->e f Peak Integration e->f g Quantification f->g

Caption: General experimental workflow for oxysterol analysis.

This troubleshooting flowchart can guide you through resolving common resolution issues.

G start Poor Resolution Observed issue What is the primary issue? start->issue coelution Peaks are Co-eluting issue->coelution Co-elution badshape Poor Peak Shape (Tailing/Fronting) issue->badshape Bad Shape action1 Change Organic Modifier (e.g., ACN to MeOH) coelution->action1 action2 Adjust Gradient Profile (Make it shallower) coelution->action2 action3 Change Column (e.g., to Phenyl-Hexyl) coelution->action3 action4 Optimize Temperature coelution->action4 action5 Add Mobile Phase Modifier (e.g., Formic Acid) badshape->action5 action6 Reduce Sample Load badshape->action6 end Resolution Improved action1->end action2->end action3->end action4->end action5->end action6->end

Caption: Troubleshooting flowchart for chromatographic resolution.

Frequently Asked Questions (FAQs)

Q: Is derivatization required for the analysis of this compound by LC-MS? A: No, derivatization is generally not necessary. Modern LC-MS/MS methods offer the advantage of analyzing oxysterols directly after extraction, which simplifies sample preparation and avoids potential degradation of sensitive compounds.[1]

Q: Which type of HPLC column is most effective for separating this compound from other sterols? A: While standard C18 columns can be used, columns with alternative selectivities often provide better resolution for structurally similar sterols. A phenyl-hexyl stationary phase has proven effective for the chromatographic separation of a variety of oxysterols and is a recommended starting point.[5]

Q: What are the advantages of using LC-MS/MS over GC-MS for oxysterol analysis? A: LC-MS/MS offers several advantages, including simplified sample work-up without the need for derivatization, faster analysis times, and reduced risk of thermal degradation of analytes that can occur at the high temperatures used in GC analysis.[1][2]

Methodologies and Protocols

Protocol 1: Sample Preparation (from Biological Matrix)

This protocol is a general guideline based on methods used for oxysterol extraction.[1][5]

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma samples, proceed to the next step.

  • Saponification (Optional): To analyze both free and esterified forms, perform a gentle saponification to hydrolyze the esters.

  • Extraction: Perform a liquid-liquid extraction. A common solvent is methyl tert-butyl ether (MTBE).[5] Add the solvent, vortex thoroughly, and centrifuge to separate the phases.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 50% methanol/water) for injection into the LC-MS system.[7]

Protocol 2: Suggested LC-MS/MS Method

This method is adapted from established protocols for the analysis of various oxysterols.[5][7]

  • LC System: Agilent InfinityLab or similar.

  • Column: Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 2.7 µm).[5]

  • Mobile Phase A: Deionized water with 0.3% formic acid.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 3 µL.[5]

  • MS System: Tandem mass spectrometer with an APCI or ESI source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

Reference Chromatographic Conditions

The following table summarizes conditions used in published methods for the analysis of oxysterols, which can serve as a starting point for method development for this compound.

ParameterMethod 1 (Oxysterol Panel)[5]Method 2 (Cholesteryl Esters)[7]Method 3 (Hydroxycholesterols)[1]
Column Agilent Poroshell Phenyl-Hexyl (2.1x100 mm, 2.7 µm)BEH C18Reversed-phase column
Mobile Phase A Water + 0.3% Formic AcidAcetonitrile/Water (40:60) + 10 mM Ammonium FormateNot specified
Mobile Phase B MethanolIsopropanol/Acetonitrile (90:10) + 10 mM Ammonium FormateNot specified
Flow Rate 0.3 mL/min0.45 mL/minNot specified
Column Temp. 30°C60°CNot specified
Gradient 20-80% B (1 min), 80-90% B (8 min), 90-95% B (2 min)40-99% B (10 min)Isocratic elution mentioned
Detection LC-MS/MSLC-MS/MS (Positive Ion Mode)HPLC-MS (APCI)

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 25-Ketocholesterol and 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules involved in a myriad of physiological and pathological processes. Their roles in lipid metabolism, inflammation, and cell viability have made them subjects of intense research. This guide provides a comparative overview of the biological activities of two specific oxysterols: 25-ketocholesterol and 27-Nor-25-ketocholesterol.

It is important to note that while extensive research has been conducted on 25-ketocholesterol (often referred to as 7-ketocholesterol in scientific literature), a comprehensive search of publicly available scientific literature did not yield any specific data regarding the biological activity, synthesis, or experimental protocols for This compound . The "Nor-" prefix indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. The absence of literature suggests that this particular derivative is not as extensively studied or may not exhibit significant biological activity compared to other oxysterols.

Therefore, this guide will provide a detailed analysis of the known biological activities of 25-ketocholesterol, supported by experimental data and methodologies. A comparative analysis will be presented where data for this compound becomes available in the future.

Biological Activity of 25-Ketocholesterol

25-Ketocholesterol is a potent oxysterol known to exert a range of biological effects, including the induction of apoptosis, modulation of inflammatory responses, and inhibition of cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of 25-ketocholesterol from various studies.

Biological Effect Cell Line Measurement Value Reference
CytotoxicityHuman Aortic Endothelial Cells (HAEC)Cell ViabilitySignificant decrease[1]
CytotoxicityCaco-2 (epithelial)Cell ViabilityNo significant effect[1]
Apoptosis InductionHuman Aortic Endothelial Cells (HAEC)Apoptosis RateIncreased[1]
Apoptosis InductionCaco-2 (epithelial)Apoptosis RateDecreased[1]
Inhibition of Cholesterol SynthesisMice (in vivo)Intestinal Sterol SynthesisInhibited[2]
Gene Expression ModulationRat Prefrontal CortexNumber of affected genes1365 (down-regulated > up-regulated)[3]
Effect on Doxorubicin Sensitivity Cell Line Concentration of 7-KC Effect Reference
Decreased Cytotoxicity of DoxorubicinMCF-77.5 µM25% decrease in doxorubicin accumulation[4]
Increased Doxorubicin AccumulationMB-2317.5 µM32% increase[4]
Increased Doxorubicin AccumulationMB-23110 µM44% increase[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with oxysterols.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of 25-ketocholesterol (or other oxysterols) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[5][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with 25-ketocholesterol as described in the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol describes the measurement of changes in gene expression following oxysterol treatment.

  • RNA Extraction: Treat cells with 25-ketocholesterol, and then extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers and a SYBR Green master mix.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH). The relative gene expression can be calculated using the 2-ΔΔCt method.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 25-ketocholesterol and a general experimental workflow for studying its effects.

Inhibition_of_Cholesterol_Biosynthesis 25-Ketocholesterol 25-Ketocholesterol SCAP_SREBP SCAP-SREBP Complex (in ER membrane) 25-Ketocholesterol->SCAP_SREBP Inhibits transport to Golgi Golgi Golgi Apparatus SCAP_SREBP->Golgi Transport SREBP_cleavage SREBP Cleavage Golgi->SREBP_cleavage nSREBP nSREBP (active form) SREBP_cleavage->nSREBP Nucleus Nucleus nSREBP->Nucleus SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to HMGCR HMG-CoA Reductase Gene Transcription SRE->HMGCR Activates Cholesterol Biosynthesis Cholesterol Biosynthesis HMGCR->Cholesterol Biosynthesis Leads to

Caption: Inhibition of Cholesterol Biosynthesis by 25-Ketocholesterol.

Apoptosis_Signaling_Pathway 25-Ketocholesterol 25-Ketocholesterol ROS ↑ Reactive Oxygen Species (ROS) 25-Ketocholesterol->ROS Mitochondria Mitochondria ROS->Mitochondria Induces stress Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization

Caption: 25-Ketocholesterol-Induced Apoptosis Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with 25-Ketocholesterol cell_culture->treatment end_points Biological Endpoints treatment->end_points viability Cell Viability Assay (e.g., MTT) end_points->viability apoptosis Apoptosis Assay (e.g., Annexin V) end_points->apoptosis gene_expression Gene Expression Analysis (e.g., qPCR) end_points->gene_expression data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow for Studying Oxysterol Effects.

Conclusion

25-Ketocholesterol is a biologically active oxysterol with well-documented effects on cellular processes such as apoptosis, cholesterol homeostasis, and inflammation. The provided data and protocols offer a foundation for researchers investigating the roles of this molecule. In contrast, the lack of available data on this compound highlights a significant knowledge gap. Future research is warranted to determine if this and other lesser-known oxysterols possess unique biological activities that could be of interest to the scientific and drug development communities. As new data emerges, this guide will be updated to provide a direct comparison of these two molecules.

References

Unraveling the Nuances of LXR Activation: A Comparative Analysis of 27-Hydroxycholesterol and Synthetic Agonists on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial Inquiry and an Adaptive Approach:

A thorough investigation for "27-Nor-25-ketocholesterol" did not yield specific published data regarding its differential effects on gene expression. This compound may be novel, less-studied, or referred to under a different nomenclature in existing literature. To provide a valuable and relevant resource, this guide presents a comprehensive comparison of a well-characterized natural oxysterol, 27-hydroxycholesterol (27HC) , against a widely used synthetic Liver X Receptor (LXR) agonist, GW3965 . This comparison serves as a robust proxy for understanding the differential gene regulatory effects of natural versus synthetic LXR activators, a critical consideration in drug discovery and development.

Differential Gene Expression: 27-Hydroxycholesterol vs. GW3965

The activation of Liver X Receptors (LXRs), key regulators of cholesterol homeostasis and inflammation, by endogenous ligands like 27HC and synthetic agonists such as GW3965, results in distinct gene expression profiles. While both can activate LXR target genes, the magnitude and spectrum of this activation differ significantly. These differences are crucial for understanding the physiological roles of endogenous oxysterols and for the development of selective LXR modulators with improved therapeutic profiles.

Below is a summary of the differential expression of key LXR target genes in murine bone marrow-derived macrophages (BMDMs) following treatment with 27HC and GW3965.

GeneFunctionFold Change vs. Vehicle (27HC)Fold Change vs. Vehicle (GW3965)Key Observation
Abca1 Cholesterol EffluxStrong InductionStrong InductionBoth compounds strongly induce this key gene in reverse cholesterol transport.
Abcg1 Cholesterol EffluxStrong InductionStrong InductionSimilar to Abca1, both potently upregulate this cholesterol transporter.
Srebf1 (SREBP-1c) LipogenesisNo significant changeStrong InductionGW3965, but not 27HC, strongly induces this master regulator of fatty acid synthesis.[]
Fasn Fatty Acid SynthesisNo significant changeStrong InductionConsistent with Srebf1 induction, GW3965 upregulates this key lipogenic enzyme.[]
Scd1 Fatty Acid MetabolismNo significant changeStrong InductionAnother key gene in lipogenesis selectively induced by the synthetic agonist.
Apoe Lipid TransportNo significant changeStrong InductionDemonstrates a clear divergence in the regulation of apolipoprotein genes.
LXRα (Nr1h3) Nuclear ReceptorModest InductionStrong InductionLXRα expression is autoregulated, with a more potent effect observed with the synthetic agonist.[2]

Signaling Pathways and Experimental Workflow

The differential effects of 27HC and GW3965 on gene expression can be attributed to their distinct interactions with the LXR/RXR heterodimer and the subsequent recruitment of co-regulatory proteins. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying these differential effects.

Differential LXR Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gene_expression Gene Expression 27HC 27HC LXR LXR 27HC->LXR Binds GW3965 GW3965 GW3965->LXR Binds RXR RXR LXR->RXR Heterodimerizes LXRE LXR Response Element RXR->LXRE Binds DNA Coactivators Coactivators Coactivators->LXR Recruited Corepressors Corepressors Corepressors->LXR Displaced Cholesterol_Efflux Cholesterol Efflux Genes (Abca1, Abcg1) LXRE->Cholesterol_Efflux Upregulation by 27HC & GW3965 Lipogenesis Lipogenic Genes (Srebf1, Fasn, Scd1) LXRE->Lipogenesis Strong Upregulation by GW3965 only Experimental Workflow for Comparative Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis start Isolate & Culture BMDMs treatment Treat cells with: - Vehicle - 27HC - GW3965 start->treatment time_course Incubate for defined time points (e.g., 6, 12, 24h) treatment->time_course rna_extraction Total RNA Extraction time_course->rna_extraction quality_control RNA Quality & Quantification rna_extraction->quality_control qpcr RT-qPCR for target genes quality_control->qpcr rnaseq RNA Sequencing for global profiling quality_control->rnaseq data_analysis Data Normalization & Analysis qpcr->data_analysis rnaseq->data_analysis end end data_analysis->end Comparative Gene Expression Profiles

References

Validating the Role of 27-Nor-25-ketocholesterol in a Neuroinflammatory Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential role of a novel oxysterol, 27-Nor-25-ketocholesterol, in a neuroinflammatory disease model. Due to the limited publicly available data on this specific molecule, its profile is presented hypothetically, drawing comparisons with the well-characterized oxysterols: 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC). This guide offers supporting experimental data from existing literature on related compounds and detailed protocols for key validation experiments.

Comparative Analysis of Oxysterol Activity

The following table summarizes the known and hypothesized activities of this compound compared to 25-HC and 27-HC in the context of neuroinflammation.

FeatureThis compound (Hypothesized)25-Hydroxycholesterol (25-HC)27-Hydroxycholesterol (27-HC)
Primary Role in Neuroinflammation Potent pro-inflammatory mediator, potentially through activation of specific immune cell subsets.Pro-inflammatory, particularly through microglial activation and cytokine production.[1]Pro-inflammatory, contributes to blood-brain barrier dysfunction and immune cell infiltration.[2][3]
Key Signaling Pathway Modulation Likely modulates Liver X Receptor (LXR) and Estrogen Receptor (ER) pathways, with potential for novel receptor interactions.Activates LXR, influences interferon signaling, and can modulate inflammatory pathways via AP1.[4][5]Acts as a selective estrogen receptor modulator (SERM) and an LXR agonist.[6]
Effect on Microglia Strong activator, inducing a pro-inflammatory phenotype (M1).Induces microglial activation and the expression of MHC class II.[1]Promotes microglial activation and IL-1β secretion.[1]
Impact on Neuronal Viability Potentially neurotoxic at high concentrations due to exacerbating inflammatory responses.Can be neuroprotective against excitotoxicity by antagonizing 24S-HC's effects on NMDARs, but also contributes to inflammation-mediated damage.[7][8]Contributes to neurodegeneration in Alzheimer's disease.[2][3]
Enzymatic Synthesis Hypothetically derived from a nor-cholesterol precursor via cholesterol 25-hydroxylase (CH25H).Primarily synthesized by cholesterol 25-hydroxylase (CH25H).[4]Synthesized by sterol 27-hydroxylase (CYP27A1).[3]

Quantitative Data Summary

The tables below present a comparative summary of quantitative data from studies on 25-HC and 27-HC, which can serve as a benchmark for evaluating this compound.

Table 1: Effect of Oxysterols on Microglial Activation Markers

Oxysterol (Concentration)Cell TypeMarkerFold Change vs. ControlReference
25-HC (10 µM)HMC3 (human microglia)IL-1β mRNA~4.5[1]
27-HC (10 µM)HMC3 (human microglia)IL-1β mRNA~3.0[1]
25-HC (10 µM)HMC3 (human microglia)MHC Class II Surface ExpressionSignificant Increase[1]
27-HC (10 µM)HMC3 (human microglia)MHC Class II Surface ExpressionSignificant Increase[1]

Table 2: Impact of Oxysterols on Neuronal Viability in an Oxygen-Glucose Deprivation (OGD) Model

TreatmentCell TypeCondition% Cell DeathReference
OGD ControlPrimary Hippocampal Neurons2.5h OGD~40%[8]
OGD + 25-HC (10 µM)Primary Hippocampal Neurons2.5h OGD~25% (Neuroprotective)[8]
OGD + 24S-HC (2 µM)Primary Hippocampal Neurons2.5h OGD~60% (Exacerbated damage)[8]
OGD + 24S-HC (2 µM) + 25-HC (10 µM)Primary Hippocampal Neurons2.5h OGD~45% (Partial Rescue)[8]

Experimental Protocols

Microglial Activation Assay

Objective: To determine the effect of this compound on microglial activation.

Methodology:

  • Cell Culture: Culture human microglial cells (e.g., HMC3) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound, 25-HC (positive control), and a vehicle control for 24 hours.

  • Gene Expression Analysis (qPCR): Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory markers such as IL-1β, TNF-α, and iNOS.

  • Protein Analysis (ELISA/Western Blot): Analyze conditioned media for secreted cytokines (IL-1β, TNF-α) using ELISA kits. Analyze cell lysates for protein expression of activation markers via Western blotting.

  • Immunofluorescence: Stain cells for microglial activation markers (e.g., Iba1, CD68) and analyze via fluorescence microscopy.

In Vitro Neurotoxicity and Neuroprotection Assay

Objective: To assess the impact of this compound on neuronal viability under normal and stress conditions.

Methodology:

  • Neuronal Culture: Culture primary hippocampal or cortical neurons.

  • Oxygen-Glucose Deprivation (OGD): Induce excitotoxic stress by exposing neuronal cultures to glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2.5 hours).

  • Treatment:

    • Neurotoxicity: Treat healthy neuronal cultures with increasing concentrations of this compound.

    • Neuroprotection/Exacerbation: Treat neuronal cultures with this compound during and after the OGD insult.

  • Viability Assessment: After 24 hours of recovery, assess cell viability using methods such as the MTT assay, LDH assay (for cytotoxicity), or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).

Visualizing Molecular Pathways and Workflows

Signaling Pathways

G cluster_0 Oxysterol-Mediated Signaling in Neuroinflammation Oxysterols This compound 25-HC, 27-HC Microglia Microglia Oxysterols->Microglia Activates LXR LXR Microglia->LXR Modulates ER ER Microglia->ER Modulates NFkB NF-κB Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) LXR->Cytokines Regulates ER->Cytokines Regulates NFkB->Cytokines Induces Transcription Neuron Neuron Cytokines->Neuron Induces Stress Apoptosis Neuronal Apoptosis Neuron->Apoptosis

Caption: Oxysterol signaling in neuroinflammation.

Experimental Workflow

G cluster_1 Workflow for Validating this compound Activity start Hypothesis: This compound is neuroinflammatory exp1 In Vitro Microglial Activation Assay start->exp1 exp2 In Vitro Neuronal Viability Assay (OGD) start->exp2 analysis1 Measure Cytokines & Activation Markers exp1->analysis1 analysis2 Assess Neuronal Death/Survival exp2->analysis2 conclusion Determine Pro-inflammatory & Neurotoxic Potential analysis1->conclusion analysis2->conclusion

References

Unveiling the Potency of Oxysterols in Liver X Receptor Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between oxysterols and Liver X Receptor (LXR) is paramount for advancing therapies targeting metabolic and inflammatory diseases. This guide provides a comparative analysis of various oxysterols in their ability to activate LXR, with a focus on quantitative data and detailed experimental methodologies. While this guide aims to be comprehensive, it is important to note the current lack of publicly available data on the LXR activation potential of 27-Nor-25-ketocholesterol, precluding its direct comparison.

The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. Their activation by endogenous oxysterols triggers a cascade of gene expression that governs reverse cholesterol transport and suppresses inflammatory responses. Consequently, identifying potent and selective LXR agonists is a significant focus in drug discovery. This guide delves into the comparative efficacy of several key oxysterols in activating LXR.

Quantitative Comparison of Oxysterol-Mediated LXR Activation

The potency of various oxysterols as LXR agonists can be quantitatively assessed by determining their half-maximal effective concentration (EC50) and binding affinity (Ki). The following table summarizes the available data for several well-characterized oxysterols.

OxysterolReceptorAssay TypeEC50 (µM)Ki (nM)Reference
24(S),25-EpoxycholesterolLXRαReporter Gene7.5-[1]
LXRβReporter Gene1.5-[1]
24(S)-HydroxycholesterolLXRαReporter Gene7110[1]
LXRβReporter Gene1.5-[1]
22(R)-HydroxycholesterolLXRα--380[1]
LXRβ---[1]
25-HydroxycholesterolLXRα & LXRβReporter Gene> 10-
27-HydroxycholesterolLXRα & LXRβReporter Gene> 10-

Note: Lower EC50 and Ki values indicate higher potency and binding affinity, respectively. Data for this compound is not currently available in the public domain.

LXR Signaling Pathway

The activation of LXR by oxysterols initiates a well-defined signaling cascade. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterol Oxysterol LXR LXR Oxysterol->LXR Binds and Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Forms Heterodimer with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->TargetGenes Initiates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Cholesterol Efflux, Lipogenesis) Protein->Cellular_Response Mediates

Caption: LXR signaling pathway upon activation by an oxysterol ligand.

Experimental Protocols

The following are detailed methodologies for two common assays used to quantify LXR activation.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of LXR in response to a ligand.

Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXRE. Activation of LXR by a ligand drives the expression of luciferase, and the resulting luminescence is measured.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

  • Transfection: Co-transfect the cells with an LXRα or LXRβ expression plasmid, a luciferase reporter plasmid containing multiple copies of an LXRE upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Ligand Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test oxysterol or a vehicle control.

  • Cell Lysis: After a 16-24 hour incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Co-transfection - LXR Expression Vector - LXRE-Luciferase Reporter - Control Plasmid A->B C 3. Ligand Treatment (Varying concentrations of Oxysterol) B->C D 4. Incubation (16-24 hours) C->D E 5. Cell Lysis D->E F 6. Luminescence Measurement (Firefly & Renilla Luciferase) E->F G 7. Data Analysis (Normalization and EC50 Calculation) F->G

Caption: Workflow for a Luciferase Reporter Gene Assay to measure LXR activation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a biochemical assay that measures the direct binding of a ligand to the LXR ligand-binding domain (LBD).

Principle: The assay measures the FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged LXR-LBD and a fluorescently labeled small-molecule LXR ligand (tracer). When an unlabeled test compound displaces the tracer from the LBD, the FRET signal is reduced.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing GST-tagged LXRα or LXRβ LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled LXR ligand (tracer).

  • Compound Addition: Add varying concentrations of the test oxysterol or a vehicle control to the wells of a microplate.

  • Assay Initiation: Add the pre-mixed LXR-LBD/antibody/tracer solution to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence signals of the donor (terbium) and acceptor (tracer) using a microplate reader equipped for TR-FRET.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the test compound concentration and fit the data to a competitive binding curve to determine the IC50 value, from which the Ki can be calculated.

TR_FRET_Assay_Workflow A 1. Prepare Assay Components - GST-LXR-LBD - Tb-anti-GST Antibody - Fluorescent Tracer C 3. Add Assay Mix to Wells A->C B 2. Dispense Test Compound (Varying concentrations of Oxysterol) B->C D 4. Incubation (Allow for binding equilibrium) C->D E 5. TR-FRET Signal Detection (Measure donor and acceptor fluorescence) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a TR-FRET assay to measure ligand binding to LXR.

Conclusion

The comparative analysis of oxysterols reveals a spectrum of potencies in LXR activation. Notably, 24(S),25-Epoxycholesterol and 24(S)-Hydroxycholesterol emerge as potent endogenous LXR agonists. The provided experimental protocols offer robust frameworks for quantifying the activity of novel compounds. While the LXR-activating properties of this compound remain to be elucidated, the methodologies outlined here provide the necessary tools for its future characterization and comparison against other key oxysterols in the pursuit of novel LXR-targeted therapeutics.

References

Comparative Lipidomics of 27-Nor-25-ketocholesterol Treated Cells: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential effects of 27-Nor-25-ketocholesterol on the cellular lipidome. In the absence of direct experimental data on this compound, this analysis is based on the known lipidomic and signaling effects of structurally related oxysterols, such as 25-hydroxycholesterol (25-HC), 27-hydroxycholesterol (27-HC), and 7-ketocholesterol (7-KC). The experimental protocols provided herein offer a framework for conducting a comprehensive lipidomics study to validate these predicted effects.

Predicted Quantitative Lipidomic Changes

The following table summarizes the anticipated changes in major lipid classes in cells treated with this compound, based on the known activities of other oxysterols as potent Liver X Receptor (LXR) agonists. LXR activation is a key mechanism by which oxysterols regulate lipid metabolism.

Lipid ClassPredicted ChangeRationale/Supporting Data from Related Compounds
Cholesterol Decrease Oxysterols like 27-HC are known to activate LXR, which upregulates the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, leading to a reduction in intracellular cholesterol levels.[1]
Cholesteryl Esters Decrease By promoting the removal of free cholesterol, the substrate for esterification is reduced. However, some oxysterols like 7-ketocholesterol have been shown to enhance cholesterol ester accumulation in specific cell types like cardiac cells.[2]
Triacylglycerols (TAGs) Decrease 27-hydroxycholesterol has been demonstrated to suppress intracellular TAG accumulation by down-regulating lipogenic and adipogenic gene expression in 3T3-L1 cells.[3]
Phosphatidylcholines (PCs) Variable Treatment of cardiac cells with 7-ketocholesterol led to a significant decline in phospholipids, including PCs.[2] The effect may be cell-type specific and dependent on the overall metabolic reprogramming.
Lysophosphatidylcholines (lysoPCs) Increase In cardiac cells treated with 7-ketocholesterol, levels of lysophospholipids, including lysoPCs, were considerably increased, suggesting altered phospholipid remodeling.[2]
Sphingomyelins (SMs) Variable Altered levels of sphingolipids, including sphingomyelins, have been observed in cancer cell lines after treatment with chemotherapeutics that affect lipid metabolism. The direction of change is often context-dependent.
Ceramides (Cer) Variable As with sphingomyelins, ceramide levels can be altered in response to cellular stress and changes in lipid metabolism, playing roles in signaling pathways that can lead to either cell survival or death.

Postulated Signaling Pathway

Many oxysterols exert their effects on lipid metabolism by activating the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in cholesterol homeostasis. The following diagram illustrates the predicted signaling cascade initiated by this compound, assuming it acts as an LXR agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Compound This compound LXR LXR Compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to DNA TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->TargetGenes Initiates Efflux Increased Cholesterol Efflux TargetGenes->Efflux Lipogenesis Decreased Lipogenesis TargetGenes->Lipogenesis

Caption: Predicted LXR-mediated signaling pathway of this compound.

Experimental Protocols

To empirically determine the lipidomic profile of cells treated with this compound, the following experimental workflow is recommended.

I. Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., HepG2, MCF-7, or primary macrophages) in appropriate culture dishes and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

  • Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS), and then harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until lipid extraction.

II. Lipid Extraction

The following is a standard Bligh-Dyer method for lipid extraction:

  • Homogenization: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). Include an internal standard cocktail containing lipids representative of each class to be quantified.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

III. Mass Spectrometry-Based Lipidomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for comprehensive lipid profiling.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) to reduce ion suppression and resolve isomeric species.

  • Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a broad range of lipid classes.

  • Data Acquisition: Employ data-dependent or data-independent acquisition strategies to obtain both precursor ion masses and fragmentation spectra for lipid identification.

IV. Data Analysis Workflow

The following diagram outlines a typical workflow for processing untargeted lipidomics data.

G RawData Raw LC-MS Data (.raw, .mzML) PeakPicking Peak Picking & Alignment RawData->PeakPicking Normalization Normalization & Filtering PeakPicking->Normalization Annotation Lipid Annotation (MS/MS Spectra) Normalization->Annotation Stats Statistical Analysis (PCA, Volcano Plots) Annotation->Stats Interpretation Biological Interpretation & Pathway Analysis Stats->Interpretation

References

Confirming the Structure of Synthesized 27-Nor-25-ketocholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the analytical techniques and experimental data essential for verifying the structure of 27-Nor-25-ketocholesterol. We present a detailed examination of spectroscopic and chromatographic methods, alongside a comparison with related oxysterols, to offer a comprehensive resource for researchers in the field.

Structural and Physicochemical Data Comparison

A foundational step in structure confirmation is the comparison of measured physical and spectral data with expected values and those of related compounds. The following table summarizes key data for this compound and two common alternative oxysterols, 7-ketocholesterol and 27-hydroxycholesterol.

PropertyThis compound7-Ketocholesterol27-Hydroxycholesterol
Molecular Formula C₂₆H₄₂O₂[1][2]C₂₇H₄₄O₂C₂₇H₄₆O₂
Molecular Weight 386.61 g/mol [1][2]400.64 g/mol 402.65 g/mol
Key Functional Groups C=O (ketone) at C-25, C=C (alkene) at C-5, O-H (hydroxyl) at C-3[1]C=O (ketone) at C-7, C=C (alkene) at C-5, O-H (hydroxyl) at C-3O-H (hydroxyl) at C-27, C=C (alkene) at C-5, O-H (hydroxyl) at C-3
Biological Relevance Intermediate in the synthesis of hydroxy derivatives of cholesterol[1].Marker of in vivo oxidative stress, implicated in atherosclerosis[3].An abundant oxysterol in circulation, involved in cholesterol homeostasis and a selective estrogen receptor modulator (SERM)[4].

Experimental Protocols for Structural Elucidation

The definitive confirmation of this compound's structure relies on a combination of modern analytical techniques. The following protocols outline the standard methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrumentation: A 500 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbons and their chemical environment.

    • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

    • Instrumentation: A 125 MHz or higher frequency NMR spectrometer.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

    • Data Acquisition: Infuse the sample solution into the mass spectrometer. The instrument will provide a highly accurate mass-to-charge ratio (m/z), which can be used to determine the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern.

    • Instrumentation: A triple quadrupole or ion trap mass spectrometer.

    • Data Acquisition: Select the molecular ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound and can be coupled with mass spectrometry (LC-MS) for enhanced analytical power.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Method:

    • Mobile Phase: A gradient of methanol and water is commonly used for sterol analysis[5].

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the carbonyl group). The retention time is a characteristic property of the compound under specific chromatographic conditions.

Experimental Workflow for Structure Confirmation

The logical flow of experiments for confirming the structure of a synthesized compound is crucial for an efficient and definitive analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity MolecularFormula Molecular Formula Determination (HRMS) Purity->MolecularFormula StructuralFramework Structural Framework Elucidation (1H & 13C NMR) MolecularFormula->StructuralFramework Fragmentation Fragmentation Analysis (MS/MS) StructuralFramework->Fragmentation DataComparison Data Comparison with Literature/Expected Values Fragmentation->DataComparison StructureConfirmed Structure Confirmed DataComparison->StructureConfirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Signaling Pathways and Biological Context

While the primary focus of this guide is structural confirmation, it is important to understand the biological context of related oxysterols. For instance, 27-hydroxycholesterol is known to act as a selective estrogen receptor modulator (SERM) and a ligand for Liver X Receptors (LXRs), thereby influencing cholesterol homeostasis and gene expression.

27-Hydroxycholesterol 27-Hydroxycholesterol LXR LXR 27-Hydroxycholesterol->LXR ER ER 27-Hydroxycholesterol->ER Gene Expression Gene Expression LXR->Gene Expression ER->Gene Expression Cholesterol Homeostasis Cholesterol Homeostasis Gene Expression->Cholesterol Homeostasis

Caption: Simplified signaling pathway for 27-hydroxycholesterol.

This guide provides a framework for the rigorous confirmation of synthesized this compound. By following these experimental protocols and comparative data analysis, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug development and scientific discovery.

References

Unveiling the Biological Significance of C-27 Nor-Ketocholesterols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological relevance of C-27 nor-ketocholesterols reveals a nuanced landscape of cellular regulation, with potential implications for drug development. This guide provides a comparative analysis of these modified sterols against other well-characterized ketocholesterols and hydroxycholesterols, supported by experimental data and detailed protocols for researchers in cellular biology and pharmacology.

The C-27 nor-modification in the cholesterol side-chain, signifying the removal of a carbon atom, presents an intriguing structural alteration that can significantly impact the biological activity of oxysterols. While research on C-27 nor-ketocholesterols is less extensive than for their hydroxylated counterparts, early studies and comparisons with related compounds offer valuable insights into their potential roles as modulators of key cellular pathways. This comparison guide will focus on what is known about 27-nor-25-ketocholesterol and contrast its activity with the well-documented effects of 27-hydroxycholesterol (27HC), 25-hydroxycholesterol (25HC), and 7-ketocholesterol (7-KC).

Comparative Biological Activity: A Tabular Overview

The primary biological activity reported for this compound is its potent inhibition of sterol synthesis. The following tables summarize the quantitative data available for this compound and its key comparators, providing a framework for understanding their relative potencies and potential therapeutic applications.

Table 1: Inhibition of HMG-CoA Reductase Activity

CompoundCell LineIC50 (µM)Reference
This compound Mouse L cells~0.1(Kandutsch et al., 1974)
25-HydroxycholesterolMouse L cells~0.2(Kandutsch et al., 1974)
7-KetocholesterolHuman FibroblastsPotent Inhibitor (Specific IC50 not provided)[1]
27-Hydroxycholesterol-Less potent inhibitor of cholesterol synthesis[2]

Table 2: Modulation of Nuclear Receptor Activity

CompoundReceptorAssay TypeEC50/IC50 (µM)EffectReference
27-HydroxycholesterolLXRα / LXRβTransactivation AssayEC50: ~0.1 - 1Agonist[3]
27-HydroxycholesterolEstrogen Receptor α (ERα)Reporter AssayIC50: ~1Partial Agonist/Antagonist[4]
25-HydroxycholesterolLXRα / LXRβTransactivation AssayEC50: ~0.1 - 1Agonist[3]
7-KetocholesterolEstrogen Receptor α (ERα)Yeast Reporter AssayWeak activation at 50 µMWeak Agonist[5]

Table 3: Effects on Cancer Cell Viability

CompoundCell LineEffectIC50 (µM)Reference
27-HydroxycholesterolH295R (Adrenocortical Carcinoma)Decreased Viability28.72[6]
25-HydroxycholesterolMCF-7 (Breast Cancer)Decreased Cell Growth≥ 7.5[5]
7-KetocholesterolMCF-7 (Breast Cancer)Biphasic (Stimulation at low, inhibition at high conc.)-[5]

Signaling Pathways and Mechanisms of Action

The biological effects of ketocholesterols are primarily mediated through their interaction with nuclear receptors, which act as transcription factors to regulate gene expression. The Liver X Receptors (LXRα and LXRβ) and Estrogen Receptors (ERα and ERβ) are two of the most significant targets. While direct evidence for this compound's interaction with these receptors is lacking, the activities of its structural relatives provide a strong basis for hypothesized mechanisms.

Liver X Receptor (LXR) Signaling

LXRs are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[7] Activation of LXRs by oxysterol ligands leads to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. 27HC and 25HC are well-established LXR agonists.[3] The C-27 nor-modification in this compound could potentially alter its binding affinity and efficacy for LXRs compared to 27HC.

LXR_Signaling Oxysterol 27HC / 25HC (LXR Agonists) LXR LXR/RXR Heterodimer Oxysterol->LXR Activation LXRE LXR Response Element (LXRE) LXR->LXRE Binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes Upregulates Transcription Efflux Cholesterol Efflux TargetGenes->Efflux Promotes

Caption: LXR signaling pathway activated by oxysterols.

Estrogen Receptor (ER) Signaling

27HC has been identified as an endogenous selective estrogen receptor modulator (SERM), exhibiting both agonist and antagonist activities depending on the tissue and receptor subtype.[4] This has significant implications in the context of hormone-dependent cancers like breast cancer. 7-KC has also been shown to have weak estrogenic activity.[5] The C-27 nor-keto modification could influence the interaction with the ER ligand-binding pocket, potentially leading to a different SERM profile.

ER_Signaling Oxysterol 27HC / 7-KC (ER Modulators) ER Estrogen Receptor (ERα / ERβ) Oxysterol->ER Modulates ERE Estrogen Response Element (ERE) ER->ERE Binds to TargetGenes ER Target Genes (e.g., for proliferation) ERE->TargetGenes Regulates Transcription CellProliferation Cell Proliferation TargetGenes->CellProliferation Influences

Caption: Estrogen Receptor signaling modulated by oxysterols.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these ketocholesterols.

Protocol 1: HMG-CoA Reductase Activity Assay

This protocol is adapted from the methods that would have been used in early studies of oxysterol-mediated inhibition of cholesterol synthesis.

Objective: To determine the inhibitory effect of ketocholesterols on the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Materials:

  • Cultured cells (e.g., mouse L cells, human fibroblasts)

  • Cell lysis buffer (e.g., containing protease inhibitors)

  • Assay buffer (e.g., phosphate buffer, pH 7.4, containing dithiothreitol)

  • HMG-CoA substrate

  • NADPH

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., ethanol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with varying concentrations of the test ketocholesterols or vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Preparation of Cell Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the cytosolic and microsomal fractions where HMG-CoA reductase is located.

  • Enzyme Assay: a. In a 96-well plate or cuvette, add the cell lysate. b. Add the assay buffer containing NADPH. c. Initiate the reaction by adding the HMG-CoA substrate. d. Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation for each sample. Determine the percentage of inhibition of HMG-CoA reductase activity for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

HMG_CoA_Assay_Workflow Start Cell Culture & Treatment with Ketocholesterols Lysis Cell Lysis and Lysate Preparation Start->Lysis Assay Enzymatic Assay: Add Lysate, NADPH, HMG-CoA Lysis->Assay Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Assay->Measurement Analysis Data Analysis: Calculate Inhibition & IC50 Measurement->Analysis

Caption: Workflow for HMG-CoA Reductase Activity Assay.

Protocol 2: Oxysterol Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of ketocholesterols from biological samples.

Objective: To accurately measure the levels of this compound and other oxysterols in cell cultures or tissues.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Internal standards (e.g., deuterated oxysterols)

  • Extraction solvents (e.g., methanol, dichloromethane, isopropanol)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cultured cells. Spike the samples with a known amount of internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method) to separate the lipids from the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to isolate the oxysterol fraction and remove interfering substances.[8]

  • LC-MS/MS Analysis: a. Reconstitute the dried oxysterol fraction in a suitable solvent. b. Inject the sample into the LC-MS/MS system. c. Separate the different oxysterols using a C18 reverse-phase column with a gradient elution. d. Detect and quantify the oxysterols using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using known concentrations of oxysterol standards. Quantify the amount of each oxysterol in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

The C-27 nor-modification of ketocholesterols, exemplified by this compound, demonstrates significant biological activity, particularly in the potent inhibition of cholesterol biosynthesis. While direct comparisons with other ketocholesterols in a broader range of biological assays are still needed, the existing data suggests that this structural alteration can fine-tune the molecule's interaction with key regulatory pathways. For researchers and drug development professionals, the exploration of C-27 nor-ketocholesterols represents a promising avenue for the discovery of novel modulators of cellular metabolism and signaling with potential therapeutic applications in metabolic disorders and cancer. Further investigation into their effects on nuclear receptors like LXR and ER is warranted to fully elucidate their biological relevance and therapeutic potential.

References

A Head-to-Head Comparison of Known LXR Agonists: T0901317, GW3965, and the Endogenous Ligand 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic Liver X Receptor (LXR) agonists T0901317 and GW3965 with the endogenous LXR ligand 27-hydroxycholesterol (27-OHC). While the initial request specified 27-Nor-25-ketocholesterol, a thorough search of scientific literature and databases did not yield sufficient data on its LXR agonist activity to perform a meaningful comparison. Therefore, this guide focuses on well-characterized and commonly studied LXR agonists to provide a valuable and data-supported resource.

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammation. Their activation by agonists has been a key strategy in the development of therapeutics for atherosclerosis and other metabolic diseases. This guide presents a head-to-head comparison of two potent synthetic LXR agonists, T0901317 and GW3965, alongside the naturally occurring agonist 27-hydroxycholesterol, to aid researchers in selecting the appropriate compound for their studies.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the selected LXR agonists based on available experimental data.

ParameterT0901317GW396527-Hydroxycholesterol (27-OHC)
LXRα EC50 20 nM[1]190 nM[2]85 nM[3]
LXRβ EC50 Similar potency to LXRα~600-700 nM[2]71 nM[3]
ABCA1 Gene Expression Significant induction[4]Significant induction; up to 5-fold in Huh7.5 cells[5]Induces expression
SREBP-1c Gene Expression Significant induction[4]Significant inductionInduces expression[6]
Key Side Effects Hypertriglyceridemia, Hepatic Steatosis[4][7][8]Hypertriglyceridemia, Hepatic Steatosis[7][8]Physiological roles, potential contribution to pathologies at high levels

LXR Signaling Pathway

The activation of LXR by its agonists initiates a signaling cascade that leads to the regulation of target genes involved in cholesterol efflux and fatty acid synthesis.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist LXR Agonist (T0901317, GW3965, 27-OHC) LXR_Agonist_in LXR Agonist LXR_Agonist->LXR_Agonist_in Enters Cell LXR LXR LXR_Agonist_in->LXR Binds to LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Forms Heterodimer with RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (ABCA1, SREBP-1c) LXRE->Target_Genes Initiates

Caption: LXR signaling pathway upon agonist binding.

Experimental Workflow for LXR Agonist Characterization

A typical workflow to characterize and compare the activity of LXR agonists involves cell-based assays to measure receptor activation and target gene expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, Macrophages) start->cell_culture transfection Transfection with LXR Reporter Plasmids cell_culture->transfection treatment Treatment with LXR Agonists transfection->treatment luciferase_assay Luciferase Reporter Assay (Measure LXR Activation) treatment->luciferase_assay rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Comparison luciferase_assay->data_analysis qpcr Quantitative PCR (qPCR) (Measure Target Gene Expression) rna_extraction->qpcr qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for LXR agonist evaluation.

Detailed Experimental Protocols

Cell-Based LXR Luciferase Reporter Assay

This assay is used to determine the potency (EC50) of LXR agonists in activating the LXR signaling pathway.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

  • After 24 hours, cells are co-transfected with an LXR expression plasmid (e.g., pCMX-hLXRα), an LXR-responsive reporter plasmid containing luciferase driven by an LXRE promoter (e.g., pGL4.24[luc2/minP/LXRE]), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

b. Agonist Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing 10% charcoal-stripped FBS.

  • Cells are treated with serial dilutions of the LXR agonists (T0901317, GW3965, or 27-hydroxycholesterol) or vehicle control (DMSO).

c. Luciferase Activity Measurement:

  • After 24 hours of treatment, luciferase activity is measured using a dual-luciferase reporter assay system.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

  • The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the change in mRNA levels of LXR target genes, such as ABCA1 and SREBP-1c, following agonist treatment.

a. Cell Culture and Treatment:

  • A suitable cell line (e.g., human macrophages, HepG2 cells) is cultured in appropriate media.

  • Cells are seeded in 6-well plates and allowed to adhere.

  • Cells are then treated with the LXR agonists at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 hours).

b. RNA Isolation and cDNA Synthesis:

  • Total RNA is isolated from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

c. qPCR Analysis:

  • qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

  • The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.

  • The cycling conditions are generally: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control group.

Conclusion

The synthetic LXR agonists T0901317 and GW3965 are potent activators of the LXR pathway, leading to the robust induction of target genes involved in reverse cholesterol transport (ABCA1). However, their therapeutic potential is hampered by the concurrent upregulation of SREBP-1c, which can lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis[4][7][8]. 27-hydroxycholesterol, an endogenous LXR ligand, also activates this pathway, highlighting the physiological importance of LXR in lipid homeostasis. The choice of agonist for research purposes will depend on the specific experimental goals, with T0901317 and GW3965 being useful tools for potent LXR activation, while 27-hydroxycholesterol provides a more physiologically relevant context. The detailed protocols provided in this guide offer a standardized approach for the characterization and comparison of these and other novel LXR agonists.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 27-Nor-25-ketocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

I. Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal process, it is crucial to handle 27-Nor-25-ketocholesterol in a controlled environment, utilizing appropriate personal protective equipment to minimize exposure risks.

Key Handling Guidelines:

  • Ventilation: Always handle the compound within a laboratory fume hood or an area with appropriate exhaust ventilation to prevent the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste in accordance with laboratory and institutional policies.

    • Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1]

    • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.

    • Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator should be used.[1]

**II. Step-by-Step Disposal Protocol

The disposal of this compound should be treated with the same level of caution as other laboratory chemicals, following a clear and systematic procedure.

  • Waste Classification: In the absence of specific data, this compound should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area while awaiting pickup.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures and regulations applicable to your location. This is a critical step, as disposal regulations can vary significantly.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department. Ensure all required documentation is completed accurately.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush the eyes with water as a precaution for several minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.

    • Do not allow the spilled material to enter drains or waterways.[2]

Summary of Safety and Handling Data

The following table summarizes key safety and handling information for cholesterol derivatives, which can be applied as a conservative approach to managing this compound.

ParameterGuidelineCitation
Physical State Solid
Storage Store at room temperature in a well-ventilated area.[2]
Incompatibilities Strong oxidizing agents.[1]
Engineering Controls Use in a laboratory fume hood or with mechanical exhaust.
Eye Protection Safety glasses with side-shields or goggles.[1]
Hand Protection Impervious gloves.
Skin Protection Impervious clothing/lab coat.
Environmental Precautions Do not let product enter drains or waterways.[2]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Start: Chemical Waste Generated (this compound) B Is the compound a known non-hazardous material? A->B C Treat as Hazardous Waste B->C No / Unsure D Consult Safety Data Sheet (SDS) for specific disposal instructions B->D Yes G Collect in a labeled, compatible hazardous waste container C->G E Are specific instructions available? D->E E->C No F Follow SDS instructions for disposal E->F Yes F->G H Store in a designated secondary containment area G->H I Contact Institutional EHS Office for guidance and pickup H->I J Complete hazardous waste manifest I->J K Waste collected by certified waste disposal contractor J->K L End: Proper Disposal K->L

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.